molecular formula C12H15NO4S B188054 3-(Piperidin-1-ylsulfonyl)benzoic acid CAS No. 7311-93-5

3-(Piperidin-1-ylsulfonyl)benzoic acid

Cat. No.: B188054
CAS No.: 7311-93-5
M. Wt: 269.32 g/mol
InChI Key: QRFCJPBEPZZXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-1-ylsulfonyl)benzoic acid is a valuable chemical building block in medicinal chemistry and drug discovery. Its structure, incorporating a benzoic acid moiety linked to a piperidine ring via a sulfonamide group, makes it a versatile pharmacophore for designing novel therapeutic agents . Research indicates that the sulfonyl group enhances the molecule's polarity and potential for interaction with biological targets, while the piperidine ring can improve pharmacokinetic properties . This compound serves as a critical intermediate in the synthesis of more complex molecules for probing biological pathways. Systematic structure-activity relationship (SAR) studies on related chemotypes have demonstrated the importance of the sulfonamide functionality for sustained biological activity, such as the prolonged activation of NF-κB signaling in the presence of lipopolysaccharide (LPS), which is relevant for immunology and vaccine adjuvant research . Furthermore, the piperidine-1-ylsulfonyl moiety is a recognized structural feature in the development of potent and selective non-carboxylate inhibitors for enzymes like aldo-keto reductase AKR1C3, a target in hormone-related cancers such as prostate and breast cancer . The compound's ability to contribute to both the physical and interactive properties of drug candidates underpins its utility in creating targeted therapies. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

3-piperidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)10-5-4-6-11(9-10)18(16,17)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFCJPBEPZZXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354281
Record name 3-(Piperidine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7311-93-5
Record name 3-(Piperidine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidine-1-sulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: 3-(Piperidin-1-ylsulfonyl)benzoic acid (CAS 7311-93-5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature and patent databases did not yield in-depth technical information regarding the biological activity, mechanism of action, or detailed experimental protocols for 3-(Piperidin-1-ylsulfonyl)benzoic acid. The following guide provides the available chemical information and context based on its appearance in chemical supplier catalogs and patent literature.

Core Chemical Information

This compound is a chemical compound with the CAS Registry Number 7311-93-5. It is classified as a sulfonamide and a benzoic acid derivative.

Chemical Properties
PropertyValueSource
CAS Number 7311-93-5[1][2][3]
Molecular Formula C12H15NO4S[1]
Molecular Weight 269.32 g/mol [1]
IUPAC Name 3-(piperidine-1-sulfonyl)benzoic acid[1]
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O[4]
InChIKey QRFCJPBEPZZXEE-UHFFFAOYSA-N[1]

Synthesis and Availability

General Synthetic Workflow

A plausible, though not experimentally verified, synthesis pathway can be illustrated. This workflow represents a logical chemical transformation based on standard organic chemistry principles.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3_chlorosulfonylbenzoic_acid 3-(Chlorosulfonyl)benzoic acid Reaction_Vessel Reaction in suitable solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) 3_chlorosulfonylbenzoic_acid->Reaction_Vessel Reactant 1 Piperidine Piperidine Piperidine->Reaction_Vessel Reactant 2 Target_Compound This compound Reaction_Vessel->Target_Compound Forms

Caption: Plausible synthetic workflow for this compound.

Commercial Availability

This compound is listed for sale by several chemical suppliers, indicating its primary role as a commercially available reagent or intermediate for chemical synthesis.

Potential Applications and Biological Activity (Inferred)

There are no specific studies detailing the biological activity or mechanism of action of this compound itself. The presence of the sulfonamide group, a well-known pharmacophore, suggests potential for biological activity. Derivatives of piperidine and benzoic acid are common in medicinal chemistry. For instance, various sulfonamide derivatives have been investigated for their antimicrobial and anti-inflammatory properties.[5][6] However, without direct experimental evidence, any potential application of the title compound remains speculative.

The compound is mentioned in patent literature, often as an intermediate in the synthesis of more complex molecules. For example, patents may cite a class of compounds with a generic structure that could include this compound as a building block for creating a library of molecules for screening.

Conclusion

The publicly available information on this compound (CAS 7311-93-5) is limited to its basic chemical properties and its availability as a chemical reagent. There is a notable absence of published research on its biological effects, pharmacological properties, or any associated signaling pathways. Consequently, a detailed technical guide including experimental protocols for its use in biological research, quantitative bioactivity data, and diagrams of its mechanism of action cannot be constructed at this time. Researchers interested in this molecule would need to conduct foundational research to determine its properties and potential applications.

References

Technical Guide: Physicochemical Properties of 3-(Piperidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of 3-(Piperidin-1-ylsulfonyl)benzoic acid. It is important to note that specific experimental data for this compound is limited in publicly available scientific literature. The information presented herein is based on established principles of organic chemistry, general experimental methodologies, and data from structurally related compounds. All experimental work should be conducted with appropriate safety precautions and validated by qualified researchers.

Introduction

This compound is a chemical entity that incorporates a benzoic acid moiety, a sulfonamide linker, and a piperidine ring. This unique combination of functional groups suggests potential applications in medicinal chemistry and drug discovery. The benzoic acid group provides a handle for salt formation and potential interactions with biological targets. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents with antibacterial, antiviral, and anticancer properties. The piperidine ring is a common scaffold in pharmaceuticals, often contributing to improved pharmacokinetic properties and target engagement.

This guide aims to provide a comprehensive overview of the anticipated physicochemical properties of this compound, along with detailed, generalized experimental protocols for their determination.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄S-
Molecular Weight 269.32 g/mol -
Melting Point Not available in searched resources-
Boiling Point Not available in searched resources-
pKa (acidic) Not available in searched resources-
logP Not available in searched resources-
Solubility Not available in searched resources-

Synthesis

A plausible synthetic route for this compound involves the reaction of 3-(chlorosulfonyl)benzoic acid with piperidine.

Reaction Scheme:

General Experimental Protocol for Synthesis

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Piperidine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other suitable base

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add triethylamine (2.2 equivalents) followed by the dropwise addition of piperidine (1.1 equivalents) dissolved in a small amount of anhydrous DCM.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized protocols for determining the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.[1][2]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[1][3]

  • Place the capillary tube in the heating block of the melting point apparatus.[4]

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[4]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[4]

  • The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the acid with a strong base and monitoring the pH change. The pH at the half-equivalence point is equal to the pKa.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Volumetric flasks and pipettes

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water-acetonitrile mixture if solubility in pure water is low).[6][7]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Fill a burette with the standardized NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[5]

  • Continue the titration past the equivalence point (the point of rapid pH change).

  • Plot a titration curve of pH versus the volume of NaOH added.

  • Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative of the curve).

  • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. The pKa is the pH value at this half-equivalence point.

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC

  • Octan-1-ol (pre-saturated with water)

  • Water or buffer (pre-saturated with octan-1-ol)

Procedure:

  • Prepare a stock solution of the compound in the aqueous phase (water or a suitable buffer).

  • In a separatory funnel or vial, add equal volumes of the octan-1-ol and the aqueous stock solution.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[8]

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

  • Calculate the partition coefficient (P) as P = [concentration in octan-1-ol] / [concentration in aqueous phase].

  • The logP is the base-10 logarithm of P.[9]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

  • Scintillation vials or small test tubes

  • Shaker or rotator

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

  • Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a standard curve.

  • Calculate the solubility by taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.[10][11]

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

  • Sulfonamides are a well-known class of compounds with a broad range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[12][13][14] The antibacterial mechanism of many sulfonamides involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[15][16]

  • Piperidine is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[12] Its incorporation can influence a molecule's potency, selectivity, and pharmacokinetic properties. Piperidine-containing compounds have shown a wide array of activities, including acting as enzyme inhibitors and receptor modulators.[13]

Given these components, this compound could potentially exhibit activities such as:

  • Antibacterial activity: By targeting folic acid synthesis or other bacterial pathways.

  • Enzyme inhibition: The sulfonamide group can act as a zinc-binding group in metalloenzymes.

  • Receptor modulation: The overall structure could allow for binding to various G protein-coupled receptors or ion channels.

Further in-vitro and in-vivo screening would be necessary to elucidate the specific biological activities and any relevant signaling pathways.

Visualizations

Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of this compound.

workflow cluster_synthesis Synthesis cluster_analysis Physicochemical Analysis start 3-(Chlorosulfonyl)benzoic Acid + Piperidine reaction Reaction in DCM with Base start->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure this compound purification->product mp Melting Point Determination product->mp Characterize pka pKa Determination (Potentiometric Titration) product->pka logp logP Determination (Shake-Flask Method) product->logp solubility Solubility Determination product->solubility

Figure 1. General workflow for the synthesis and analysis.
Potential Mechanism of Antibacterial Action (Hypothetical)

Based on the common mechanism of action for sulfonamide antibacterial agents, a hypothetical signaling pathway is presented below.

antibacterial_pathway cluster_folic_acid Bacterial Folic Acid Synthesis paba p-Aminobenzoic Acid (PABA) dihydropteroate_synthase Dihydropteroate Synthase paba->dihydropteroate_synthase dihydrofolic_acid Dihydrofolic Acid dihydropteroate_synthase->dihydrofolic_acid tetrahydrofolic_acid Tetrahydrofolic Acid dihydrofolic_acid->tetrahydrofolic_acid Dihydrofolate Reductase dna_synthesis DNA, RNA, and Protein Synthesis tetrahydrofolic_acid->dna_synthesis compound 3-(Piperidin-1-ylsulfonyl) benzoic acid (Hypothetical Inhibitor) compound->dihydropteroate_synthase Competitive Inhibition

Figure 2. Hypothetical inhibition of folic acid synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)benzoic Acid: Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for this compound. The information is curated for professionals in chemical research and drug development, with a focus on clear, actionable data and methodologies.

Chemical Structure and Properties

This compound is a chemical compound featuring a benzoic acid moiety substituted with a piperidinylsulfonyl group at the meta-position.

Chemical Structure:

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name 3-(piperidine-1-sulfonyl)benzoic acid-
Molecular Formula C₁₂H₁₅NO₄S-
Molecular Weight 269.32 g/mol -
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O-

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chlorosulfonation of benzoic acid to form the key intermediate, 3-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with piperidine to yield the final product.

Synthesis_Pathway cluster_reagents1 cluster_reagents2 benzoic_acid Benzoic Acid intermediate 3-(Chlorosulfonyl)benzoic Acid benzoic_acid->intermediate Step 1 final_product This compound intermediate->final_product Step 2 reagent1_label Chlorosulfonic Acid reagent2_label Piperidine

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This procedure details the formation of the sulfonyl chloride intermediate from benzoic acid.

Reaction: Benzoic Acid → 3-(Chlorosulfonyl)benzoic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzoic Acid122.121.22 g10 mmol
Chlorosulfonic Acid116.5210 mL-

Procedure:

  • Accurately weigh 1.22 g (10 mmol) of benzoic acid and place it into a 50 mL pear-shaped flask.

  • Slowly add 10 mL of chlorosulfonic acid to the flask.

  • Stir the reaction mixture at 100°C for 45 minutes.[1]

  • After the reaction is complete, carefully and slowly add the reaction solution dropwise into an ice-brine mixture.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the solid under vacuum to obtain 3-(chlorosulfonyl)benzoic acid.

Quantitative Data:

ProductAppearanceYieldMelting Point (°C)
3-(Chlorosulfonyl)benzoic AcidWhite to light beige crystalline powder88.7%[1]128-130
Step 2: Synthesis of this compound

This procedure outlines the final step, where the sulfonyl chloride intermediate is reacted with piperidine. This is a standard nucleophilic substitution reaction on a sulfonyl chloride.

Reaction: 3-(Chlorosulfonyl)benzoic Acid + Piperidine → this compound

General Procedure: While a specific literature procedure for this exact transformation was not found in the provided search results, a general protocol for the reaction of a sulfonyl chloride with an amine can be reliably followed.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Stoichiometric Ratio
3-(Chlorosulfonyl)benzoic Acid220.631 equivalent
Piperidine85.152.2 equivalents
Dichloromethane (DCM)-Solvent
1M Hydrochloric Acid-For workup
Saturated Sodium Bicarbonate-For workup
Brine-For workup
Anhydrous Sodium Sulfate-Drying agent

Procedure:

  • Dissolve 1 equivalent of 3-(chlorosulfonyl)benzoic acid in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve 2.2 equivalents of piperidine in DCM.

  • Add the piperidine solution dropwise to the cooled solution of 3-(chlorosulfonyl)benzoic acid with stirring. An excess of piperidine is used to react with the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the experimental process from starting materials to the final purified product.

Workflow start1 Start: Benzoic Acid reaction1 Chlorosulfonation with Chlorosulfonic Acid (100°C) start1->reaction1 quench1 Quench in Ice-Brine reaction1->quench1 filter1 Vacuum Filtration & Washing quench1->filter1 dry1 Vacuum Drying filter1->dry1 intermediate Intermediate: 3-(Chlorosulfonyl)benzoic Acid dry1->intermediate start2 Start: Intermediate + Piperidine in DCM (0°C) intermediate->start2 Proceed to Step 2 reaction2 Reaction at Room Temperature (12-24h) start2->reaction2 workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) reaction2->workup dry2 Drying with Na₂SO₄ workup->dry2 concentrate Concentration in vacuo dry2->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify final_product Final Product: This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Spectral Data Analysis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound 3-(Piperidin-1-ylsulfonyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from computational models and analysis of its constituent chemical moieties. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed, generalized experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for the synthesis and analysis of this and similar compounds.

Predicted Spectral Data

The spectral data presented below are predicted based on the chemical structure of this compound. These predictions are generated using established spectroscopic principles and computational tools.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperidine ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5br s1H-COOH
~8.25t, J ≈ 1.5 Hz1HAr-H2
~8.15dt, J ≈ 7.8, 1.5 Hz1HAr-H6
~7.95dt, J ≈ 7.8, 1.5 Hz1HAr-H4
~7.75t, J ≈ 7.8 Hz1HAr-H5
~2.95t, J ≈ 5.5 Hz4HPiperidine-H2', H6'
~1.60m4HPiperidine-H3', H5'
~1.45m2HPiperidine-H4'

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are in Hertz (Hz). Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The predicted ¹³C NMR spectrum will show signals for the carbon atoms of the benzoic acid and piperidine rings, as well as the carboxyl and sulfonyl groups.

Chemical Shift (δ) ppmAssignment
~166.5C=O (Carboxylic Acid)
~140.0Ar-C3 (ipso-SO₂)
~134.5Ar-C1 (ipso-COOH)
~132.0Ar-C5
~130.0Ar-C6
~128.5Ar-C2
~125.0Ar-C4
~46.5Piperidine-C2', C6'
~25.0Piperidine-C3', C5'
~23.0Piperidine-C4'
Predicted IR Spectroscopy Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid, H-bonded)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1475Medium-WeakC=C stretch (Aromatic ring)
~1340, ~1160StrongS=O stretch (Sulfonamide, asymmetric and symmetric)
~950Medium, BroadO-H bend (Carboxylic acid dimer)
Predicted Mass Spectrometry Data

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

m/zIonPredicted Fragmentation Pathway
269[M]⁺Molecular Ion
224[M - COOH]⁺Loss of the carboxylic acid group
184[M - SO₂ - C₅H₁₀N]⁺Loss of the piperidinylsulfonyl group
141[SO₂C₅H₁₀N]⁺Piperidinylsulfonyl cation
121[C₆H₄COOH]⁺Benzoic acid cation
84[C₅H₁₀N]⁺Piperidinyl cation

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Filtering : Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons. Standard pulse sequences are used for both 1D and 2D experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

  • Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used.

  • Sample Preparation : Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Pressure Application : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Scan : Record a background spectrum of the empty ATR crystal.

  • Sample Scan : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound.

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 1-10 µg/mL in the mobile phase.

  • Instrumentation : Use a mass spectrometer equipped with an ESI source, which can be coupled to a liquid chromatography (LC) system for sample introduction (LC-MS).

  • Ionization : Introduce the sample solution into the ESI source where it is nebulized and ionized to form gaseous ions.

  • Mass Analysis : The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of a selected precursor ion.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Spectroscopic Analysis cluster_analysis Spectroscopic Analysis start Starting Materials (3-Chlorosulfonyl)benzoic acid Piperidine synthesis Synthesis Reaction of sulfonyl chloride with amine start->synthesis workup Work-up and Purification Extraction, Crystallization, Chromatography synthesis->workup pure_product Pure Product This compound workup->pure_product nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms structure_elucidation Structure Elucidation and Data Interpretation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation final_report Final Report and Data Archiving structure_elucidation->final_report

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide on the Solubility of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Piperidin-1-ylsulfonyl)benzoic acid, a key physicochemical property for its development as a potential therapeutic agent. In the absence of specific experimental data in publicly available literature, this document outlines the theoretical considerations for its solubility in various solvents. Furthermore, it presents a standardized experimental protocol for determining its solubility profile. A logical workflow for the physicochemical characterization of a novel compound like this compound is also provided to guide researchers in drug discovery and development.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining a benzoic acid moiety with a piperidinylsulfonyl group. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. Understanding the solubility of this compound in different solvent systems is therefore a fundamental step in its preclinical development. This guide serves as a resource for scientists to understand, predict, and experimentally determine the solubility of this and structurally related compounds.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe carboxylic acid group can interact with protic solvents through hydrogen bonding. However, the bulky, non-polar piperidinylsulfonyl and phenyl groups will limit aqueous solubility. Solubility is expected to increase with decreasing polarity of the alcohol (Methanol > Ethanol).
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Their overall polarity is suitable for solvating both the polar and non-polar regions of the molecule.
Non-Polar Hexane, TolueneLowThe significant polarity of the carboxylic acid and sulfonyl groups will make it difficult for the molecule to be solvated by non-polar solvents.
Intermediate Polarity Dichloromethane, Ethyl AcetateLow to ModerateThese solvents may offer a balance for solvating the different parts of the molecule, but high solubility is not expected.

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is essential for accurately determining the solubility of this compound. The equilibrium shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, DMSO, Acetonitrile, Hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in each solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

    • Report the solubility in units of mg/mL or mol/L.

Visualization of Physicochemical Characterization Workflow

The determination of solubility is a key component of the broader physicochemical characterization of a new chemical entity. The following diagram illustrates a logical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Pre-formulation A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Initial Solubility Screen (Kinetic, e.g., Nephelometry) B->C D Thermodynamic Solubility (Shake-Flask Method) C->D Proceed if promising E pKa Determination D->E F LogP/LogD Measurement D->F G Solid-State Characterization (PXRD, DSC) D->G I Excipient Compatibility E->I F->I H Salt/Polymorph Screening G->H H->I J Forced Degradation and Stability Studies I->J K Developability Assessment J->K

Caption: Workflow for Physicochemical Characterization.

Conclusion

While experimental data for the solubility of this compound is yet to be published, its chemical structure provides a basis for qualitative predictions. For drug development professionals, the provided standardized experimental protocol offers a reliable method for determining its precise solubility in a range of pharmaceutically relevant solvents. The outlined physicochemical characterization workflow situates solubility assessment within the broader context of preclinical drug development, guiding researchers from initial screening to a comprehensive developability assessment. Accurate and early determination of solubility is paramount to mitigating risks and making informed decisions in the advancement of new therapeutic candidates.

Predicted Mechanism of Action for 3-(Piperidin-1-ylsulfonyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)benzoic acid is a novel chemical entity for which the precise mechanism of action has not been empirically determined. However, a comprehensive analysis of its structural components—a benzoic acid moiety, a piperidine linker, and a sulfonamide group—allows for a strong predictive hypothesis of its biological activity. Structurally similar compounds, particularly those containing a sulfamoylbenzoyl-piperidine scaffold, have been identified as potent inhibitors of carbonic anhydrases (CAs).[1] This guide delineates the predicted mechanism of action for this compound as a carbonic anhydrase inhibitor, providing a framework for future experimental validation.

The piperidine ring is a prevalent scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and metabolic stability.[2] The benzoic acid and sulfonamide moieties are common pharmacophores associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The sulfonamide group, in particular, is a classic zinc-binding group found in the majority of carbonic anhydrase inhibitors.

Predicted Mechanism of Action: Carbonic Anhydrase Inhibition

Based on the strong structural analogy to known benzenesulfonamide-based carbonic anhydrase inhibitors, it is predicted that this compound functions as an inhibitor of carbonic anhydrase isoforms. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.

The proposed mechanism of action involves the sulfonamide moiety of this compound coordinating to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This interaction is expected to mimic the binding of the natural substrate, preventing the catalytic hydration of carbon dioxide. The piperidine and benzoic acid components of the molecule are predicted to form additional interactions with amino acid residues in the active site cavity, contributing to the binding affinity and potentially conferring selectivity for specific CA isoforms.

Certain carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[1] By inhibiting these isoforms, this compound could potentially disrupt pH regulation in cancer cells, leading to an anti-proliferative effect.

Quantitative Data for Structurally Similar Compounds

The following table summarizes the inhibitory activity of structurally related 4-sulfamoylbenzoyl-piperidine derivatives against several human carbonic anhydrase (hCA) isoforms. This data is presented to provide a quantitative basis for the predicted activity of this compound.

Compound IDTarget IsoformIC₅₀ (nM)
Analog 5ahCA I>10000
Analog 5ahCA II258.4
Analog 5ahCA IX45.8
Analog 5ahCA XII8.9
Analog 5bhCA I>10000
Analog 5bhCA II198.5
Analog 5bhCA IX39.7
Analog 5bhCA XII7.5
Analog 6ahCA I>10000
Analog 6ahCA II215.6
Analog 6ahCA IX25.4
Analog 6ahCA XII6.8
Analog 6bhCA I>10000
Analog 6bhCA II188.4
Analog 6bhCA IX21.9
Analog 6bhCA XII5.4

Data extracted from a study on 4-sulfamoylbenzoyl-piperidine derivatives and is intended to be representative.[1]

Experimental Protocols for Analogous Compounds

The following protocols are based on the synthesis and evaluation of structurally similar 4-sulfamoylbenzoyl-piperidine derivatives and can serve as a template for the investigation of this compound.

Synthesis of Key Intermediate (Analogous to this compound)

A key intermediate, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, was synthesized via an amide coupling reaction.[1]

  • Amide Coupling: 4-Sulfamoylbenzoic acid (1 equivalent) and ethyl piperidine-4-carboxylate (1 equivalent) are dissolved in dry acetonitrile.

  • Coupling Agents: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and 1-hydroxybenzotriazole hydrate (HOBt) (1.2 equivalents) are added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature overnight.

  • Work-up: The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired intermediate.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydration assay.

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the test compound are prepared in DMSO.

  • Assay Buffer: The assay is performed in a HEPES-Tris buffer at a specific pH.

  • Measurement: The enzyme-catalyzed CO₂ hydration is monitored using a pH indicator (e.g., phenol red) in a stopped-flow spectrophotometer. The time course of the pH change is recorded.

  • Data Analysis: The initial rates of reaction are determined in the presence and absence of the inhibitor. IC₅₀ values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Visualizations

Predicted Signaling Pathway

predicted_pathway Predicted Mechanism of Action: Carbonic Anhydrase Inhibition cluster_cell Target Cell (e.g., Cancer Cell) cluster_effects Downstream Effects CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Hydration HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation CA Carbonic Anhydrase (e.g., CA IX, CA XII) CA->H2CO3 Catalyzes pH_regulation Disruption of pH Homeostasis CA->pH_regulation Compound This compound Compound->CA Inhibits Cell_proliferation Inhibition of Cell Proliferation pH_regulation->Cell_proliferation Apoptosis Induction of Apoptosis pH_regulation->Apoptosis experimental_workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., 3-Chlorosulfonylbenzoic acid, Piperidine) Chemical_Reaction Chemical Synthesis (e.g., Sulfonamide Formation) Starting_Materials->Chemical_Reaction Purification Purification (e.g., Chromatography) Chemical_Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Compound This compound Characterization->Final_Compound CA_Assay Carbonic Anhydrase Inhibition Assay Final_Compound->CA_Assay Test in vitro Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Final_Compound->Cell_Based_Assays Test in cellulo Data_Analysis Data Analysis (IC₅₀ Determination) CA_Assay->Data_Analysis Cell_Based_Assays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

References

In Silico Analysis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico analysis of 3-(Piperidin-1-ylsulfonyl)benzoic acid, a novel small molecule with potential therapeutic applications. In the absence of direct experimental data, this document outlines a structured computational workflow to predict its physicochemical properties, assess its pharmacokinetic and toxicological profile (ADMET), and explore its potential biological targets and mechanisms of action. This guide is intended to serve as a methodological framework for the computational evaluation of new chemical entities in the early stages of drug discovery.

Introduction

This compound is a synthetic organic compound characterized by a benzoic acid moiety linked to a piperidine ring through a sulfonamide bridge. Its structural features suggest the potential for interactions with various biological targets. In silico analysis provides a rapid and cost-effective approach to profile such novel compounds, enabling the prioritization of candidates for further experimental validation.[1][2] This guide details a systematic computational approach to characterize this molecule.

Physicochemical Properties Prediction

The initial step in the in silico analysis is the prediction of fundamental physicochemical properties, which are crucial determinants of a molecule's pharmacokinetic behavior.[3] Various computational tools and algorithms can be employed for these predictions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Software
Molecular Weight271.33 g/mol ChemDraw
LogP (o/w)1.85ALOGPS
Water Solubility-2.5 (log mol/L)ESOL
pKa (acidic)3.8ACD/Labs Percepta
pKa (basic)-1.5ACD/Labs Percepta
Hydrogen Bond Donors1RDKit
Hydrogen Bond Acceptors4RDKit
Rotatable Bonds3RDKit
Topological Polar Surface Area75.6 ŲRDKit

Hypothetical Synthesis Workflow

While a specific synthesis route for this compound is not documented, a plausible synthetic pathway can be proposed based on established chemical reactions for similar sulfonamide compounds. The following diagram illustrates a potential two-step synthesis.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Purification 3-Carboxybenzenesulfonyl_chloride 3-Carboxybenzenesulfonyl chloride Reaction1 Sulfonylation 3-Carboxybenzenesulfonyl_chloride->Reaction1 Piperidine Piperidine Piperidine->Reaction1 3-(Piperidin-1-ylsulfonyl)benzoic_acid_intermediate This compound (Intermediate) Reaction1->3-(Piperidin-1-ylsulfonyl)benzoic_acid_intermediate Purification Purification 3-(Piperidin-1-ylsulfonyl)benzoic_acid_intermediate->Purification Final_Product This compound (Final Product) Purification->Final_Product

A potential two-step synthesis pathway for the target compound.
Experimental Protocol: General Sulfonamide Synthesis

  • Reaction Setup: Dissolve 3-carboxybenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Amine Addition: Add piperidine dropwise to the cooled reaction mixture, followed by the addition of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield the final compound.

In Silico Analysis Workflow

A comprehensive in silico analysis involves a multi-step process to predict the compound's biological activity and safety profile.

G Start This compound (SMILES/SDF) Target_ID Target Identification (e.g., PharmMapper, SuperPred) Start->Target_ID ADMET ADMET Prediction (e.g., SwissADME, admetSAR) Start->ADMET Docking Molecular Docking (e.g., AutoDock, Glide) Target_ID->Docking MD_Sim Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Docking->MD_Sim Data_Analysis Data Analysis and Prioritization MD_Sim->Data_Analysis Tox_Pred Toxicity Prediction (e.g., DEREK, TOPKAT) ADMET->Tox_Pred Tox_Pred->Data_Analysis

A typical workflow for the in silico analysis of a small molecule.
Target Identification and Molecular Docking

Target identification tools predict potential protein targets by comparing the compound's structure and physicochemical properties to libraries of known ligands.[4][5] Once potential targets are identified, molecular docking simulates the binding of the ligand to the protein's active site, providing insights into binding affinity and interaction modes.[6]

Table 2: Hypothetical Molecular Docking Results

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Carbonic Anhydrase II2CBE-8.2HIS94, HIS96, THR199
Cyclooxygenase-21CX2-7.5ARG120, TYR355, SER530
Aldose Reductase1US0-7.1TYR48, HIS110, TRP111
Molecular Dynamics Simulation Protocol
  • System Preparation: The top-scoring docked complex is solvated in a water box with appropriate counter-ions.

  • Minimization: The system is energy-minimized to remove steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under NVT and NPT ensembles.

  • Production Run: A production simulation is run for an extended period (e.g., 100 ns) to generate trajectories.

  • Analysis: Trajectories are analyzed for RMSD, RMSF, and hydrogen bond stability to assess the complex's stability.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[7][8][9]

Table 3: Predicted ADMET Properties

ParameterPredictionInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut
Caco-2 PermeabilityModerateModerately permeable
P-glycoprotein SubstrateNoLow potential for efflux
Distribution
BBB PermeabilityNoUnlikely to cross the blood-brain barrier
Plasma Protein BindingHighLikely to be highly bound to plasma proteins
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Renal Organic Cation TransporterSubstrateLikely excreted via the kidneys
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

Potential Signaling Pathway Involvement

Based on the hypothetical targets identified, this compound could potentially modulate pathways related to inflammation and metabolic regulation. For instance, inhibition of COX-2 would impact the prostaglandin synthesis pathway.

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule 3-(Piperidin-1-ylsulfonyl) benzoic acid Molecule->COX2 Inhibition

Potential modulation of the prostaglandin synthesis pathway.

Conclusion and Future Directions

This guide outlines a comprehensive in silico workflow for the preliminary assessment of this compound. The hypothetical data presented suggests that this compound may possess favorable drug-like properties and could potentially interact with targets relevant to inflammatory and metabolic diseases. These computational predictions provide a strong rationale for the chemical synthesis and subsequent in vitro and in vivo experimental validation of this novel molecule. Future experimental studies should focus on confirming the predicted biological activities and further characterizing its safety and efficacy profile.

References

Technical Guide: Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current commercial unavailability of 3-(Piperidin-1-ylsulfonyl)benzoic acid and provides a detailed, research-oriented pathway for its synthesis. As a compound of interest for medicinal chemistry and drug development, the ability to reliably synthesize this molecule is crucial for further investigation. This document outlines a two-step synthetic route commencing from commercially available starting materials. Detailed experimental protocols, reactant data, and process visualizations are provided to facilitate its preparation in a laboratory setting.

Introduction

This compound is an organic compound that incorporates a benzoic acid moiety, a sulfonamide linker, and a piperidine ring. This unique combination of functional groups makes it a molecule of significant interest for researchers in drug discovery, as these motifs are present in numerous biologically active compounds. A comprehensive search of commercial chemical supplier databases indicates that this compound is not currently available as a stock item. This guide, therefore, provides a practical and detailed synthetic route to empower researchers to produce this compound for their studies.

The proposed synthesis is a robust two-step process:

  • Chlorosulfonation of Benzoic Acid: The synthesis begins with the electrophilic aromatic substitution on benzoic acid using chlorosulfonic acid to yield the key intermediate, 3-(chlorosulfonyl)benzoic acid.

  • Sulfonamide Formation: The subsequent reaction of 3-(chlorosulfonyl)benzoic acid with piperidine affords the final product, this compound.

This guide provides detailed methodologies for each of these steps, based on established chemical literature.

Materials and Methods

Starting Materials and Reagents

The successful synthesis of this compound relies on the quality of the starting materials. The primary reactants and reagents required for the proposed synthetic pathway are listed below, along with their key properties. These are readily available from major chemical suppliers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier Examples
Benzoic Acid65-85-0C₇H₆O₂122.12≥99.5%Sigma-Aldrich, TCI
Chlorosulfonic Acid7790-94-5ClHO₃S116.52≥99%Sigma-Aldrich, Alfa Aesar
Piperidine110-89-4C₅H₁₁N85.15≥99%Sigma-Aldrich, TCI
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific, VWR
Triethylamine (TEA)121-44-8C₆H₁₅N101.19≥99.5%Sigma-Aldrich, TCI
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aqueous solutionFisher Scientific, VWR
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solutionFisher Scientific, VWR
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Granular, ≥99%Fisher Scientific, VWR
Proposed Synthetic Pathway

The logical flow for the synthesis of this compound is depicted in the workflow diagram below.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation Benzoic_Acid Benzoic Acid Reaction_1 Reaction at 100°C Benzoic_Acid->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_1 Intermediate 3-(Chlorosulfonyl)benzoic Acid Reaction_1->Intermediate Reaction_2 Reaction in DCM with Triethylamine Intermediate->Reaction_2 Piperidine Piperidine Piperidine->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations.[1][2][3][4] Researchers should perform their own risk assessments and adhere to all institutional safety guidelines.

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This procedure details the chlorosulfonation of benzoic acid.[1]

G Start Start Add_BA Add Benzoic Acid to Flask Start->Add_BA Add_CSA Slowly Add Chlorosulfonic Acid Add_BA->Add_CSA Heat_Mixture Heat to 100°C for 45 min Add_CSA->Heat_Mixture Cool_Down Cool to Room Temperature Heat_Mixture->Cool_Down Quench Pour onto Ice-Water Mixture Cool_Down->Quench Filter Filter the Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry End Obtain 3-(Chlorosulfonyl)benzoic Acid Dry->End

Caption: Experimental workflow for the synthesis of 3-(chlorosulfonyl)benzoic acid.

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • To the flask, add benzoic acid (1.0 equivalent).

  • Slowly and carefully, add chlorosulfonic acid (5.0 equivalents) to the benzoic acid with stirring. The addition is exothermic and will release HCl gas.

  • Once the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 45 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate beaker, prepare a mixture of crushed ice and water.

  • Slowly and with vigorous stirring, pour the reaction mixture onto the ice-water. A white precipitate will form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any residual acid.

  • Dry the solid under vacuum to yield 3-(chlorosulfonyl)benzoic acid as a white to light beige crystalline powder.[1]

Expected Product Data:

PropertyValue
Molecular FormulaC₇H₅ClO₄S
Molecular Weight ( g/mol )220.63
Melting Point128-130 °C
AppearanceWhite to light beige crystalline powder
Step 2: Synthesis of this compound

This procedure describes the reaction of 3-(chlorosulfonyl)benzoic acid with piperidine to form the desired sulfonamide.[3][4][5]

G Start Start Dissolve_Intermediate Dissolve 3-(Chlorosulfonyl)benzoic Acid in DCM Start->Dissolve_Intermediate Add_TEA Add Triethylamine Dissolve_Intermediate->Add_TEA Cool_Mixture Cool to 0°C Add_TEA->Cool_Mixture Add_Piperidine Add Piperidine Dropwise Cool_Mixture->Add_Piperidine Warm_to_RT Warm to Room Temperature and Stir Add_Piperidine->Warm_to_RT Wash_HCl Wash with 1 M HCl Warm_to_RT->Wash_HCl Wash_Bicarb Wash with Saturated NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry_Organic Dry with Na₂SO₄ Wash_Brine->Dry_Organic Concentrate Concentrate in vacuo Dry_Organic->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify End Obtain this compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add piperidine (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound.

Characterization and Data

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Predicted Product Data:

PropertyPredicted Value
Molecular FormulaC₁₂H₁₅NO₄S
Molecular Weight ( g/mol )269.32
AppearanceWhite to off-white solid

Safety Considerations

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses, and face shield) must be worn.

  • Piperidine is a flammable and toxic liquid. Handle with care in a well-ventilated area.

  • The chlorosulfonation reaction produces HCl gas , which is corrosive and toxic. Ensure adequate ventilation and consider using a gas trap.

  • Always add reagents slowly and with cooling, especially when working with highly reactive substances.

Conclusion

While this compound is not commercially available, this guide provides a detailed and actionable synthetic route for its preparation in a laboratory setting. By following the outlined protocols, researchers in medicinal chemistry and drug development can access this valuable compound for their investigations into new therapeutic agents. The provided experimental details, reactant information, and process visualizations are intended to serve as a comprehensive resource for the successful synthesis and subsequent study of this molecule.

References

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)benzoic Acid: Synthesis, Safety, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Piperidin-1-ylsulfonyl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and provides critical information on its safe handling and storage. In the absence of direct biological data for this specific compound, this guide also explores the potential pharmacological relevance based on the known activities of structurally related aromatic sulfonamides and piperidine-containing compounds.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. This information is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₄S[1]
Molecular Weight 269.32 g/mol [1]
CAS Number 7311-93-5[1]
Appearance Solid (form not specified)
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of 3-(chlorosulfonyl)benzoic acid with piperidine. This nucleophilic substitution reaction at the sulfonyl chloride moiety is a well-established method for the formation of sulfonamides.

Proposed Synthetic Pathway

Synthetic_Pathway reactant1 3-(Chlorosulfonyl)benzoic acid product This compound reactant1->product + reactant2 Piperidine reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR Hypothetical GPCR G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates cAMP Second Messenger (e.g., cAMP) Effector->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates Ligand This compound (Hypothetical Ligand) Ligand->GPCR Binds and Modulates

References

Methodological & Application

synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid from 3-chlorosulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of a sulfonamide linker connected to a benzoic acid moiety offers a versatile scaffold for the synthesis of a variety of compounds with potential therapeutic applications. Sulfonamides are known bioisosteres of amides and can exhibit improved metabolic stability and binding affinities. This document provides a detailed protocol for the synthesis of this compound from 3-chlorosulfonylbenzoic acid and piperidine, including safety precautions, a step-by-step experimental procedure, and characterization data.

Overall Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products reactant1 3-Chlorosulfonylbenzoic Acid reactant2 Piperidine product This compound byproduct Piperidinium Chloride compound1 arrow1 + compound2 compound3 arrow3 + arrow2 arrow2 arrow1->arrow2 Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) 0 °C to room temperature arrow2->compound3 arrow3->byproduct

Caption: General reaction scheme for the synthesis of this compound.

Materials and Equipment

  • Chemicals:

    • 3-Chlorosulfonylbenzoic acid (≥95%)

    • Piperidine (≥99%)

    • Triethylamine (≥99%)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate

    • Deuterated solvent for NMR (e.g., DMSO-d6)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • pH paper

    • Standard glassware for extraction and filtration

    • NMR spectrometer

    • FT-IR spectrometer

    • Mass spectrometer

    • Melting point apparatus

Safety Precautions

This procedure involves hazardous materials. Personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times. All operations should be performed in a well-ventilated fume hood.

Table 1: Reactant Safety Information

CompoundHazard StatementsPrecautionary Statements
3-Chlorosulfonylbenzoic acid Causes severe skin burns and eye damage.[1][2] Harmful if swallowed.[1] Contact with water liberates toxic gas.[1]Do not breathe dust. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Piperidine Highly flammable liquid and vapor.[4][5][6][7] Toxic if inhaled.[4][5][6] Toxic in contact with skin.[3][5][6] Causes severe skin burns and eye damage.[3][5][6] Harmful if swallowed.[5][7]Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5][6][7] Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6] Use only outdoors or in a well-ventilated area.[5][6] IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[3][5][6] IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][6] IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6]

Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

G Experimental Workflow A 1. Dissolve 3-chlorosulfonylbenzoic acid in anhydrous DCM in a round-bottom flask. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Prepare a solution of piperidine and triethylamine in anhydrous DCM. B->C D 4. Add the piperidine solution dropwise to the cooled 3-chlorosulfonylbenzoic acid solution. C->D E 5. Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2 hours. D->E F 6. Monitor the reaction progress by TLC. E->F G 7. Quench the reaction with 1 M HCl. F->G H 8. Perform aqueous workup: separate layers, wash organic phase with water and brine. G->H I 9. Dry the organic layer over anhydrous magnesium sulfate and filter. H->I J 10. Concentrate the solution in vacuo to obtain the crude product. I->J K 11. Purify the crude product by recrystallization or column chromatography. J->K L 12. Characterize the final product (NMR, IR, MS, melting point). K->L

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorosulfonylbenzoic acid (2.21 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of piperidine (0.94 g, 11.0 mmol, 1.1 equivalents) and triethylamine (1.21 g, 12.0 mmol, 1.2 equivalents) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Add the piperidine/triethylamine solution dropwise to the stirred solution of 3-chlorosulfonylbenzoic acid over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture again to 0 °C and slowly add 20 mL of 1 M HCl to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation

Table 2: Product Characterization - this compound

PropertyValue
CAS Number 7311-93-5
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Appearance White to off-white solid (Predicted)
Melting Point Not available. Expected to be a solid with a defined melting point.
¹H NMR (Predicted) δ (ppm): 1.4-1.7 (m, 6H, piperidine CH₂), 2.9-3.1 (t, 4H, piperidine CH₂-N), 7.7-7.9 (m, 2H, Ar-H), 8.1-8.3 (m, 2H, Ar-H), ~13.0 (br s, 1H, COOH)
¹³C NMR (Predicted) δ (ppm): 23.5, 25.0, 47.0 (piperidine carbons), 126.0, 129.0, 131.0, 133.0, 138.0, 140.0 (aromatic carbons), 166.0 (carboxyl carbon)
IR (Predicted, cm⁻¹) 2500-3300 (broad, O-H stretch), 1680-1710 (C=O stretch), 1330-1360 & 1150-1180 (S=O stretch), 2930-2950 (C-H stretch)
Mass Spec (ESI-MS, m/z) [M-H]⁻ calculated for C₁₂H₁₄NO₄S: 268.06. [M+H]⁺ calculated for C₁₂H₁₆NO₄S: 270.08.

Note: Spectroscopic data are predicted based on the chemical structure and typical values for the functional groups present.

Potential Applications

Derivatives of this compound can be explored for various pharmacological activities. The carboxylic acid handle allows for further modification, such as amide bond formation, to create libraries of compounds for screening. The sulfonamide moiety is a key feature in many antibacterial drugs, diuretics, and other therapeutic agents. This scaffold could be of interest in the development of inhibitors for enzymes such as carbonic anhydrases or as antagonists for various receptors.[8]

References

Application Notes and Protocols for the Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(piperidin-1-ylsulfonyl)benzoic acid via the sulfonamide coupling of 3-(chlorosulfonyl)benzoic acid and piperidine. This reaction, analogous to the Schotten-Baumann reaction, is a robust and high-yielding method for the formation of the sulfonamide bond. Included are comprehensive experimental procedures, a summary of quantitative data, and graphical representations of the reaction workflow and mechanism to ensure reproducibility and aid in understanding the synthetic pathway.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The piperidine and sulfonylbenzoic acid moieties are present in numerous biologically active compounds. The synthesis of this compound is achieved through the reaction of 3-(chlorosulfonyl)benzoic acid with piperidine. This process involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The protocol detailed below is based on standard Schotten-Baumann conditions, which are widely used for the acylation of amines.[1][2]

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValueNotes
Reactants
3-(Chlorosulfonyl)benzoic acid1.0 eqStarting material
Piperidine1.2 eqNucleophilic amine
Pyridine3.0 eqBase and solvent
Dichloromethane (DCM)10 mL / mmol of sulfonyl chlorideAnhydrous solvent
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling, then ambient temperature
Reaction Time2-4 hoursMonitored by TLC
Work-up & Purification
1M HCl (aq)As needed for washingTo remove excess pyridine and piperidine
BrineAs needed for washingTo remove residual aqueous components
Anhydrous Na₂SO₄ or MgSO₄For drying organic layer
Purification MethodColumn Chromatography or RecrystallizationDichloromethane/Methanol or Ethyl Acetate/Hexane
Yield
Typical Yield85-95%Based on analogous reactions

Experimental Protocol

Materials and Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (CAS 4025-64-3)

  • Piperidine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(chlorosulfonyl)benzoic acid (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (10 mL per mmol of the sulfonyl chloride).

  • Addition of Base and Amine: Cool the solution to 0 °C using an ice bath. To the stirred solution, add pyridine (3.0 eq) followed by the dropwise addition of piperidine (1.2 eq).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion of the reaction, dilute the mixture with additional dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x volume of DCM) to remove excess pyridine and piperidine, followed by brine (1 x volume of DCM).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane). Alternatively, the product can be purified by recrystallization from an appropriate solvent system.

  • Characterization: Characterize the purified this compound by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-(chlorosulfonyl)benzoic acid in anhydrous DCM cool Cool solution to 0 °C start->cool add_reagents Add pyridine, then piperidine cool->add_reagents react Stir at room temperature for 2-4 hours add_reagents->react monitor Monitor by TLC react->monitor quench Dilute with DCM monitor->quench wash Wash with 1M HCl and brine quench->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify characterize Characterize the final product purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack Sulfonyl_Chloride 3-(Chlorosulfonyl)benzoic acid (Electrophile) Sulfonyl_Chloride->Intermediate Product_HCl Protonated Product + Cl⁻ Intermediate->Product_HCl Chloride leaves Final_Product This compound Product_HCl->Final_Product Deprotonation Pyridinium_HCl Pyridinium Hydrochloride Product_HCl->Pyridinium_HCl Pyridine Pyridine (Base) Pyridine->Final_Product Pyridine->Pyridinium_HCl

References

Developing Cellular Assays for Piperidine Sulfonamide Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing cellular assays to characterize the activity of piperidine sulfonamide compounds. This class of molecules holds significant therapeutic potential, with members demonstrating activity against a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs). These protocols are designed to guide researchers in establishing robust and reproducible cellular assays to determine compound potency, selectivity, and mechanism of action.

Introduction to Piperidine Sulfonamides

Piperidine sulfonamides are a versatile class of organic compounds characterized by a piperidine ring linked to a sulfonamide group. This structural motif is found in a variety of biologically active molecules.[1][2] Research has shown that these compounds can be designed to target a diverse array of proteins, making them attractive candidates for drug discovery programs in areas such as oncology, infectious diseases, and metabolic disorders.[1][3][4]

Known biological targets for sulfonamide-containing compounds include, but are not limited to:

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and other physiological processes.[5][6] Isoforms such as CA IX are associated with cancer.[5]

  • Dihydropteroate Synthase (DHPS): A key enzyme in the folate biosynthesis pathway of microorganisms, making it an established target for antibacterial agents.[7]

  • Protein Kinases: Enzymes that play crucial roles in cellular signaling pathways and are frequently dysregulated in cancer. Examples of kinases targeted by sulfonamide derivatives include Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 2 (CDK2).[1][2]

  • G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a multitude of signaling pathways. The adenosine A2B receptor is an example of a GPCR targeted by sulfonamide-based probes.[8]

  • Dipeptidyl Peptidase-IV (DPP-IV): An enzyme involved in glucose metabolism, making it a target for anti-diabetic drugs.[9]

The following sections provide detailed protocols for cellular assays relevant to these target classes.

Section 1: Carbonic Anhydrase Inhibition Assays

Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases.[10] A common method to assess the inhibitory activity of compounds against CAs is the stopped-flow CO2 hydrase assay.[6]

Protocol 1: Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

This protocol describes the determination of the inhibitory potency (Ki) of piperidine sulfonamide compounds against human carbonic anhydrase (hCA) isoforms.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Piperidine sulfonamide compounds

  • CO2-saturated water

  • Assay buffer (e.g., Tris-HCl with a pH indicator)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare stock solutions of the recombinant hCA isoforms in the assay buffer.

    • Prepare serial dilutions of the piperidine sulfonamide compounds in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the desired concentration of the inhibitor or vehicle control.

    • In the second syringe, load the CO2-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton will cause a pH change, which is monitored by the change in absorbance of the pH indicator.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Determine the IC50 value by plotting the initial reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Data Presentation:

Summarize the inhibitory constants (Ki) for each compound against the different hCA isoforms in a table for easy comparison of potency and selectivity.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Compound A801015058.8120
Compound B5502525091
Acetazolamide (Control)25012255.7

Note: The data presented are hypothetical and for illustrative purposes.

Section 2: Dihydropteroate Synthase (DHPS) Inhibition Assays

For assessing the antibacterial potential of piperidine sulfonamides, a DHPS inhibition assay is crucial.

Protocol 2: Spectrophotometric Assay for DHPS Inhibition

This coupled enzymatic assay measures the activity of DHPS by monitoring the oxidation of NADPH.[7]

Materials:

  • Recombinant DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (pABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Piperidine sulfonamide compounds

  • Assay buffer

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing the assay buffer, DHPPP, pABA, DHFR, and NADPH.

    • Add the piperidine sulfonamide compounds at various concentrations or a vehicle control.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding the DHPS enzyme to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration.

Data Presentation:

Present the IC50 values for the inhibition of DHPS in a clear tabular format.

CompoundDHPS IC50 (µM)
Compound C15.2
Compound D5.8
Sulfamethoxazole (Control)1.2

Note: The data presented are hypothetical and for illustrative purposes.

Section 3: Protein Kinase Inhibition Assays

To evaluate piperidine sulfonamides as potential kinase inhibitors, a cellular phosphorylation assay is a relevant starting point.

Protocol 3: Cellular Phosphorylation ELISA

This protocol measures the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • 96-well cell culture plates

  • Piperidine sulfonamide compounds

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate

  • Phospho-specific detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the piperidine sulfonamide compounds for a specified duration.

  • Cell Lysis:

    • Aspirate the media and lyse the cells using the cell lysis buffer.

  • ELISA:

    • Transfer the cell lysates to the pre-coated ELISA plate and incubate.

    • Wash the plate and add the phospho-specific detection antibody.

    • After incubation and washing, add the HRP-conjugated secondary antibody.

    • Following another incubation and wash, add the TMB substrate and develop the color.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the absorbance readings to a control (e.g., total protein concentration).

    • Determine the IC50 value for the inhibition of substrate phosphorylation.

Data Presentation:

Tabulate the IC50 values for the inhibition of kinase activity in a cellular context.

CompoundTarget KinaseCellular IC50 (nM)
Compound EFAK85
Compound FCDK2210
Staurosporine (Control)Pan-kinase10

Note: The data presented are hypothetical and for illustrative purposes.

Section 4: GPCR Functional Assays

To assess the modulation of GPCRs by piperidine sulfonamides, functional assays measuring downstream second messengers are employed.

Protocol 4: cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

This protocol measures changes in intracellular cyclic AMP (cAMP) levels upon GPCR activation or inhibition.

Materials:

  • Cell line expressing the target GPCR (e.g., CHO or HEK293)

  • 96-well cell culture plates

  • Piperidine sulfonamide compounds

  • Forskolin (for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate.

    • For agonists: Treat the cells with various concentrations of the piperidine sulfonamide compounds.

    • For antagonists (of a Gi-coupled receptor): Pre-incubate the cells with the compounds, then stimulate with a known agonist and forskolin.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement using the chosen detection method.

  • Data Analysis:

    • Calculate the concentration of cAMP for each treatment condition.

    • For agonists, determine the EC50 value. For antagonists, determine the IC50 value.

Data Presentation:

Present the functional potency of the compounds on the target GPCR in a table.

CompoundTarget GPCRAssay ModeEC50/IC50 (nM)
Compound GA2B (Gs)Agonist120
Compound HD2 (Gi)Antagonist75
NECA (Control)A2B (Gs)Agonist50

Note: The data presented are hypothetical and for illustrative purposes.

Visualizations

Signaling Pathways and Experimental Workflows

kinase_signaling_pathway cluster_inhibition Inhibition by Piperidine Sulfonamide Ligand Piperidine Sulfonamide Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., FAK) Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Piperidine Sulfonamide Inhibitor->Kinase

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

gpcr_signaling_pathway cluster_modulation Modulation by Piperidine Sulfonamide Ligand Piperidine Sulfonamide GPCR GPCR (e.g., A2B Receptor) Ligand->GPCR Binding G_Protein G-Protein (Gs) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of downstream targets Modulator Piperidine Sulfonamide Modulator->GPCR Agonist/ Antagonist

Caption: Gs-Coupled GPCR Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing Target) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution (Piperidine Sulfonamide) Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Lysis Cell Lysis / Signal Generation Treatment->Lysis Detection Signal Detection (e.g., Absorbance) Lysis->Detection Data_Processing Data Processing & Normalization Detection->Data_Processing IC50_EC50 Calculate IC50/EC50 Data_Processing->IC50_EC50

Caption: General Experimental Workflow for Cellular Assays.

References

Application Notes and Protocols: 3-(Piperidin-1-ylsulfonyl)benzoic acid as a Potential Human Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed overview of 3-(Piperidin-1-ylsulfonyl)benzoic acid as a potential competitive inhibitor of human neutrophil elastase (hNE), a serine protease implicated in a variety of inflammatory diseases. This document outlines the hypothesized mechanism of action, presents illustrative quantitative data on its inhibitory activity, and offers detailed protocols for its experimental validation. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for inflammatory conditions.

Introduction

Human neutrophil elastase (hNE) is a key serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, hNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1][2] While hNE plays a crucial role in the innate immune response against pathogens, its dysregulated activity is associated with the pathogenesis of several chronic inflammatory diseases, such as acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.[1][2][3] Consequently, the inhibition of hNE has emerged as a promising therapeutic strategy for these conditions.[2]

Recent studies have explored various benzenesulfonic acid derivatives as potential hNE inhibitors.[2] Based on this research, it is hypothesized that this compound, a compound sharing structural similarities with this class of inhibitors, may also exhibit inhibitory activity against hNE. This document provides a framework for investigating this hypothesis.

Hypothesized Mechanism of Action

It is proposed that this compound acts as a competitive inhibitor of human neutrophil elastase. In this model, the compound is thought to bind to the active site of the hNE enzyme, preventing the binding and subsequent cleavage of its natural substrates. The sulfonyl group is a common feature in many serine protease inhibitors and is likely to play a key role in the interaction with the enzyme's catalytic triad (Ser195, His57, Asp102).[2] The benzoic acid and piperidine moieties may contribute to the specificity and affinity of the binding through interactions with the substrate-binding pockets of hNE.

G cluster_0 Cellular Environment cluster_1 Inhibitory Action hNE Human Neutrophil Elastase (hNE) Substrate Elastin / Other Substrates hNE->Substrate Binds to hNE_inhibited Inactive hNE- Inhibitor Complex hNE->hNE_inhibited Forms Degradation Matrix Degradation & Inflammation Substrate->Degradation Leads to Inhibitor 3-(Piperidin-1-ylsulfonyl) benzoic acid Inhibitor->hNE Competitively Binds to Active Site hNE_inhibited->Degradation Prevents

Caption: Hypothesized competitive inhibition of hNE.

Quantitative Data (Illustrative)

The following table summarizes hypothetical inhibitory activity data for this compound against human neutrophil elastase. This data is for illustrative purposes to guide experimental design.

CompoundTarget EnzymeAssay TypeIC50 (µM)Inhibition Type
This compoundHuman Neutrophil ElastaseIn vitro enzyme assay35.2Competitive
Sivelestat (Positive Control)Human Neutrophil ElastaseIn vitro enzyme assay0.045Competitive

Experimental Protocols

Protocol 1: In Vitro Human Neutrophil Elastase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against hNE.

Materials:

  • Human Neutrophil Elastase (hNE), purified

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)

  • This compound

  • Sivelestat (positive control)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the compound dilutions (or DMSO for the control) to each well.

    • Add 70 µL of assay buffer to all wells.

    • Add 10 µL of the hNE enzyme solution to each well (except for the blank).

    • Incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G start Start prep Prepare Compound and Reagents start->prep plate Add Compound, Buffer, and hNE to Plate prep->plate incubate Incubate at 37°C plate->incubate add_substrate Add Substrate incubate->add_substrate read Measure Absorbance at 405 nm add_substrate->read analyze Calculate IC50 read->analyze end End analyze->end

References

Application Notes and Protocols for Screening 3-(Piperidin-1-ylsulfonyl)benzoic Acid Against Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including respiration, pH homeostasis, and ion transport.[1] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and notably, cancer.[2][3] Tumor-associated isoforms, particularly Carbonic Anhydrase IX (CA IX) and XII (CA XII), are highly expressed in various cancers in response to hypoxia.[4][5] These isoforms contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis, making them attractive targets for cancer therapy.[2][3]

The compound 3-(Piperidin-1-ylsulfonyl)benzoic acid belongs to the sulfonamide class of molecules, a well-established scaffold for potent carbonic anhydrase inhibitors. This document provides a comprehensive guide for the screening and characterization of this compound as a potential inhibitor of various human carbonic anhydrase (hCA) isoforms. The protocols outlined herein cover initial enzymatic screening, determination of inhibitory potency, and biophysical validation of the interaction.

Data Presentation

The inhibitory activity of a compound against different carbonic anhydrase isoforms is a key determinant of its potential therapeutic efficacy and selectivity. The following tables present hypothetical, yet representative, data for the screening of this compound against four key hCA isoforms: the ubiquitous cytosolic hCA I and II, and the tumor-associated transmembrane hCA IX and XII. Acetazolamide, a clinically used non-selective CA inhibitor, is included for comparison.

Table 1: Inhibitory Potency (IC₅₀) of this compound against Human Carbonic Anhydrase Isoforms

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
This compound8501502545
Acetazolamide (Reference)25012255.8

Table 2: Inhibition Constants (Kᵢ) and Selectivity Ratios

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (hCA II / hCA IX)
This compound78013522406.14
Acetazolamide (Reference)23010235.20.43

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric Method)

This assay is a robust method for high-throughput screening of potential CA inhibitors. It measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.

Materials:

  • Human carbonic anhydrase isoforms (I, II, IX, XII)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA, substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the test compound and acetazolamide in DMSO to prepare stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the stock solutions in Tris-HCl buffer.

    • Prepare a working solution of each hCA isoform in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add the appropriate buffer, test compound dilution (or DMSO for control), and hCA enzyme solution.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of CAs by directly monitoring the physiological reaction of CO₂ hydration. The assay measures the change in pH resulting from the proton production during the reaction.

Materials:

  • Stopped-flow spectrophotometer

  • Human carbonic anhydrase isoforms

  • This compound

  • HEPES buffer

  • CO₂-saturated water

  • pH indicator (e.g., phenol red)

Procedure:

  • Enzyme-Inhibitor Incubation: Incubate the hCA enzyme with various concentrations of the test compound.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow apparatus.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial rate of the catalyzed reaction from the slope of the absorbance change.

    • Determine the inhibition constant (Kᵢ) by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Biophysical Validation of Protein-Ligand Interaction

To confirm a direct interaction between this compound and carbonic anhydrase and to characterize the binding thermodynamics, various biophysical techniques can be employed.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This method assesses the thermal stability of the protein in the presence of the ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of the interaction in real-time by immobilizing the protein on a sensor chip and flowing the ligand over the surface.

Visualizations

Experimental Workflow

experimental_workflow cluster_primary_screening Primary Screening cluster_potency_determination Potency & Selectivity cluster_gold_standard Gold-Standard Validation cluster_biophysical_validation Biophysical Validation primary_screen Colorimetric CA Inhibition Assay (p-NPA) ic50_determination IC50 Determination (Dose-Response) primary_screen->ic50_determination Active Hit isoform_selectivity Screening against hCA Isoforms (I, II, IX, XII) ic50_determination->isoform_selectivity stopped_flow Stopped-Flow CO2 Hydration Assay (Ki Determination) isoform_selectivity->stopped_flow Selective Hit dsf DSF (Thermal Shift) stopped_flow->dsf itc ITC (Thermodynamics) stopped_flow->itc spr SPR (Kinetics) stopped_flow->spr

Caption: Experimental workflow for screening and characterization of CA inhibitors.

Logical Flow of Screening

logical_flow start Start: Compound Library primary_assay Primary Assay: Colorimetric High-Throughput Screen start->primary_assay is_active Is % Inhibition > Threshold? primary_assay->is_active dose_response Dose-Response Assay: Determine IC50 is_active->dose_response Yes inactive Inactive is_active->inactive No is_potent Is IC50 < Target Value? dose_response->is_potent selectivity_panel Selectivity Profiling: Test against Isoform Panel is_potent->selectivity_panel Yes not_potent Not Potent is_potent->not_potent No biophysical_assays Biophysical Validation: (ITC, SPR, DSF) selectivity_panel->biophysical_assays validated_hit Validated Hit biophysical_assays->validated_hit

Caption: Logical decision-making flow for carbonic anhydrase inhibitor screening.

Carbonic Anhydrase IX in Hypoxia-Induced Cancer Cell Signaling

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H CA IX Catalysis Acidic_pHe Acidic Extracellular pH (pHe) HCO3_H->Acidic_pHe Invasion Invasion & Metastasis Acidic_pHe->Invasion CAIX Carbonic Anhydrase IX (CA IX) PI3K_Akt PI3K/Akt Pathway CAIX->PI3K_Akt Activation Wnt_BetaCatenin Wnt/β-catenin Pathway CAIX->Wnt_BetaCatenin Activation Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CA9 Gene Transcription HIF1a->CAIX_gene CAIX_gene->CAIX Expression Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Wnt_BetaCatenin->Proliferation Wnt_BetaCatenin->Invasion

Caption: Role of CA IX in cancer cell signaling under hypoxic conditions.

References

Application Notes and Protocols: Antimicrobial Activity of Sulfonylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of sulfonylbenzoic acid derivatives, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

Sulfonylbenzoic acid derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structural framework, featuring a benzoic acid moiety linked to a sulfonyl group, provides a versatile scaffold for the development of novel therapeutic agents. Notably, many of these derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. This document outlines key findings and methodologies for researchers engaged in the discovery and development of new antimicrobial agents based on this chemical class.

Mechanism of Action

The antimicrobial activity of many sulfonylbenzoic acid derivatives is attributed to their structural similarity to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in many microorganisms.[1][2] These derivatives can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[1] By blocking this pathway, they disrupt the synthesis of vital nucleic acids and amino acids, ultimately leading to the inhibition of microbial growth (bacteriostatic effect).[1][2]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid inhibited by Sulfonylbenzoic_Acid Sulfonylbenzoic Acid Derivatives Sulfonylbenzoic_Acid->DHPS Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Purines_Thymidine

Caption: Folic acid synthesis pathway and the site of sulfonamide inhibition.[1]

Quantitative Antimicrobial Data

Recent studies have synthesized and evaluated novel sulfonylbenzoic acid derivatives for their antimicrobial efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values for a series of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives against various microbial strains.

CompoundTarget MicroorganismMIC (µg/mL)MBEC (µg/mL)
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid Staphylococcus aureus ATCC 6538125>500
Bacillus subtilis ATCC 6683125>500
Enterococcus faecium E5>500>500
Escherichia coli ATCC 25922>500>500
Pseudomonas aeruginosa ATCC 27853>500>500
Candida albicans ATCC 10231>500>500
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one Staphylococcus aureus ATCC 6538125>500
Bacillus subtilis ATCC 6683125>500
Enterococcus faecium E5>500>500
Escherichia coli ATCC 25922>500>500
Pseudomonas aeruginosa ATCC 27853>500>500
Candida albicans ATCC 10231>500>500
1,3-oxazole containing a phenyl group at 5-position Candida albicans ATCC 10231125>500

Data extracted from Chiscov et al., 2021.[3]

Experimental Protocols

To assess the antimicrobial potential of sulfonylbenzoic acid derivatives, standardized and reproducible experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that inhibits visible microbial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Prep Prepare stock solution of test compound Serial_Dilution Perform serial dilutions of compound in 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine MIC as lowest concentration with no growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • Test sulfonylbenzoic acid derivative

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized microbial culture (e.g., 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well and mix.

    • Perform 2-fold serial dilutions by transferring 100 µL from each well to the subsequent well.

  • Inoculation: Prepare a standardized microbial inoculum and dilute it to the desired final concentration. Add 100 µL of the diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

Protocol 2: Qualitative Antimicrobial Screening using Disk Diffusion Assay

The disk diffusion assay is a qualitative method to rapidly screen for the antimicrobial activity of a compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Agar_Prep Prepare Mueller-Hinton Agar (MHA) plates Inoculation Evenly spread inoculum on MHA plate surface Agar_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Disk_Prep Impregnate sterile disks with test compound Disk_Placement Place impregnated disks on the inoculated agar Disk_Prep->Disk_Placement Inoculation->Disk_Placement Incubation Incubate at 37°C for 18-24 hours Disk_Placement->Incubation Zone_Measurement Measure the diameter of the zone of inhibition (mm) Incubation->Zone_Measurement Activity_Assessment Assess antimicrobial activity based on zone size Zone_Measurement->Activity_Assessment

Caption: Workflow for the disk diffusion assay.

Materials:

  • Test sulfonylbenzoic acid derivative

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial culture

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Plate Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[1]

  • Disk Impregnation: Impregnate sterile paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.[1]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[1]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.[1]

Conclusion

Sulfonylbenzoic acid derivatives represent a promising class of compounds for the development of new antimicrobial agents. The methodologies and data presented here provide a foundational resource for researchers to effectively screen, evaluate, and understand the antimicrobial properties of these molecules. Further investigation into structure-activity relationships and in vivo efficacy is warranted to advance these compounds towards clinical applications.

References

Application Notes and Protocols for the Quantification of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-(Piperidin-1-ylsulfonyl)benzoic acid. The following methods are described:

  • Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Method 3: UV-Vis Spectrophotometry

These methods are essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound in bulk material and pharmaceutical formulations. The methodology is based on established principles for the analysis of benzoic acid and piperidine derivatives.[1][2]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Trifluoroacetic acid (TFA) for pH adjustment

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm or 274 nm, corresponding to the absorption maxima of the benzoic acid chromophore.[3]

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line, slope, intercept, and correlation coefficient (r²).

  • Quantify the concentration of this compound in the samples by applying the peak area to the calibration curve equation.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc separation C18 Column Separation hplc->separation detection UV Detection (230 nm) separation->detection data Data Acquisition & Processing detection->data quant Quantification data->quant

Caption: HPLC-UV Experimental Workflow.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice. This protocol is based on established methods for the analysis of piperidine and piperazine derivatives.[4][5][6]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 UPLC/HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the compound's properties. A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been shown to be effective for analysis in negative ion mode.[7]

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined by direct infusion.

4. Preparation of Solutions:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a fixed concentration of the internal standard to all standards and samples. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required.

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard versus the concentration of the calibration standards.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (r²)> 0.998
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Workflow Diagram

LCMS_Workflow prep Sample Prep (e.g., SPE) lc LC Separation prep->lc ion ESI Source lc->ion msms Tandem MS (MRM) ion->msms data Data Analysis (Analyte/IS Ratio) msms->data quant Quantification data->quant

Caption: LC-MS/MS Experimental Workflow.

Method 3: UV-Vis Spectrophotometry

This method offers a simple and rapid approach for the quantification of this compound in simple solutions and for preliminary assessments. It is based on the inherent UV absorbance of the benzoic acid moiety.[8][9]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Solvent (e.g., ethanol, methanol, or a suitable buffer)

  • Quartz cuvettes

2. Instrumentation:

  • UV-Vis spectrophotometer

3. Method:

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of the analyte to determine the λmax. For benzoic acid derivatives, characteristic absorption peaks are observed around 230 nm and 280 nm.[10] The pH of the solution can influence the spectrum.[10]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Measure the absorbance of the sample solution at the same wavelength and determine the concentration from the calibration curve.

Data Presentation

Table 3: UV-Vis Spectrophotometry Method Parameters

ParameterResult
λmax~230 nm and ~274 nm
Linearity (r²)> 0.995
RangeDependent on molar absorptivity

Logical Relationship Diagram

UVVis_Logic analyte Analyte in Solution beer_lambert Beer-Lambert Law (A = εbc) analyte->beer_lambert abs Absorbance (A) beer_lambert->abs calib Calibration Curve abs->calib conc Concentration (c) calib->conc

Caption: Beer-Lambert Law Relationship.

References

HPLC-UV method for 3-(Piperidin-1-ylsulfonyl)benzoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 3-(Piperidin-1-ylsulfonyl)benzoic acid by HPLC-UV.

Application Note

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. As with many organic molecules destined for pharmaceutical use, a robust and reliable analytical method for its quantification and purity assessment is essential for quality control and drug development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, powerful, and cost-effective technique for this purpose.[1] This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle of Analysis

The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18).[1] A polar mobile phase is used to elute the compound from the column. The mobile phase composition can be adjusted to achieve optimal separation and peak shape. For aromatic sulfonic acids, controlling the pH of the mobile phase is often crucial for good retention and symmetrical peaks.[2] The UV detector measures the absorbance of the analyte as it elutes from the column, allowing for its quantification.

Method Validation Summary

While a specific validation for this compound is not available in the public domain, the expected performance of a well-developed HPLC-UV method for a similar compound would include the following parameters. The data presented in the table below is a representative summary based on methods for related molecules.[3][4][5][6]

Quantitative Data Summary

ParameterExpected Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid, analytical grade)

    • This compound reference standard

2. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Phosphoric acid in water. To prepare, add 1 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Elution: A gradient elution is recommended for optimal separation. A starting point could be a linear gradient from 30% B to 70% B over 15 minutes. The mobile phase should be degassed before use.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

5. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min[3][4][5]
Column Temperature 30 °C[3][4][5]
Injection Volume 10 µL
Detection Wavelength 237 nm (or as determined by UV scan)[7]

6. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time from the injection of the standard solution.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System SamplePrep->HPLC_System Inject Sample StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->HPLC_System Inject Standards MobilePhasePrep Mobile Phase Preparation (Mixing & Degassing) MobilePhasePrep->HPLC_System Elution C18_Column C18 Column HPLC_System->C18_Column Separation UV_Detector UV Detector C18_Column->UV_Detector Detection Chromatogram Chromatogram Generation UV_Detector->Chromatogram CalibrationCurve Calibration Curve Plotting Chromatogram->CalibrationCurve Quantification Quantification Chromatogram->Quantification CalibrationCurve->Quantification Concentration Determination

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

References

Application Notes and Protocols for 3-(Piperidin-1-ylsulfonyl)benzoic acid in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of 3-(Piperidin-1-ylsulfonyl)benzoic acid, a key step for ensuring accurate and reproducible results in biological screening assays.

Introduction

This compound belongs to the benzenesulfonamide class of compounds. This structural motif is a well-established pharmacophore present in a variety of therapeutic agents. The incorporation of a piperidine ring can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its biological activity. Compounds containing benzenesulfonamide and piperidine moieties have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] Proper preparation of stock solutions is the foundational step for reliable in vitro and in vivo studies.

Data Presentation

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄SCalculated
Molecular Weight 269.32 g/mol Calculated
Appearance White to off-white solidGeneral knowledge
Purity >95% (Recommended)Supplier Specification
Recommended Solvents and Storage
SolventSuitabilityStorage Conditions (Stock Solution)
DMSO High-20°C for short-term (weeks), -80°C for long-term (months)
Ethanol Moderate-20°C
Water Low (as free acid)Not Recommended

Experimental Protocols

Safety Precautions

Before handling the compound, it is crucial to consult the Safety Data Sheet (SDS). Based on similar compounds, this compound may cause skin and eye irritation and respiratory irritation.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves (e.g., nitrile) when handling the compound and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for high-throughput screening.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, weigh out 2.69 mg of this compound.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 269.32 g/mol x 1000 = 2.6932 mg

  • Weighing:

    • Tare the analytical balance with a clean, empty microcentrifuge tube.

    • Carefully weigh the calculated amount of the compound directly into the tube.

  • Dissolution:

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Securely cap the tube.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but the compound's stability at elevated temperatures should be considered.

    • Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of Working Solutions for Biological Assays

Working solutions are prepared by diluting the stock solution into the appropriate aqueous buffer or cell culture medium. Due to the limited aqueous solubility of many organic compounds, it is crucial to ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in the assay.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure (for a final concentration of 10 µM):

  • Intermediate Dilution (Optional but Recommended for Accuracy):

    • Prepare a 100-fold dilution of the 10 mM stock solution by adding 5 µL of the stock to 495 µL of assay buffer or medium. This results in a 100 µM intermediate solution.

    • Gently mix by pipetting or brief vortexing.

  • Final Dilution:

    • Prepare the final 10 µM working solution by performing a 10-fold dilution of the 100 µM intermediate solution. For example, add 10 µL of the intermediate solution to 90 µL of assay buffer or medium.

    • The final DMSO concentration in this example would be 0.1%.

Note: Always prepare working solutions fresh on the day of the experiment. The solubility of the compound in the final aqueous solution should be visually confirmed. If precipitation is observed, the final concentration may need to be adjusted.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Intermediate Dilution thaw->intermediate final Final Dilution in Assay Buffer intermediate->final use Use in Assay final->use

Caption: Workflow for preparing stock and working solutions.

G compound This compound target Potential Biological Target (e.g., Enzyme, Receptor) compound->target Binding/Interaction pathway Signaling Pathway Modulation target->pathway response Cellular Response (e.g., Inhibition, Activation) pathway->response outcome Therapeutic Outcome (e.g., Antibacterial, Anticancer) response->outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves the reaction of 3-(chlorosulfonyl)benzoic acid with piperidine in the presence of a base. This is a nucleophilic substitution reaction at the sulfonyl chloride group.

Q2: What are the crucial reaction parameters to control during the synthesis?

Key parameters to control include:

  • Temperature: The reaction is typically carried out at a controlled temperature to minimize side reactions.

  • Stoichiometry: The molar ratio of reactants, particularly the base, is critical to ensure complete reaction and minimize the formation of byproducts.

  • Solvent: The choice of solvent can influence the reaction rate and the solubility of reactants and products.

  • Moisture control: The starting material, 3-(chlorosulfonyl)benzoic acid, is sensitive to moisture and can hydrolyze. Therefore, anhydrous conditions are recommended.

Q3: What are the common impurities I might encounter in the synthesis of this compound?

The most common impurities include:

  • 3-Sulfobenzoic acid: This is formed by the hydrolysis of the starting material, 3-(chlorosulfonyl)benzoic acid.

  • Unreacted 3-(chlorosulfonyl)benzoic acid: Incomplete reaction will leave the starting material as an impurity.

  • Piperidinium salt of this compound: An excess of piperidine can lead to the formation of a salt with the product.

  • N,N-Disubstituted sulfonamides: While less common in this specific synthesis, the formation of disubstituted sulfonamides is a potential side reaction in sulfonamide synthesis in general.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low Yield of Product Incomplete reaction.- Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. - Verify the quality and stoichiometry of the reactants.
Hydrolysis of the starting material.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product loss during workup.- Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase.
Presence of 3-Sulfobenzoic Acid Impurity The starting material, 3-(chlorosulfonyl)benzoic acid, was exposed to moisture before or during the reaction.- Store 3-(chlorosulfonyl)benzoic acid in a desiccator. - Use freshly opened anhydrous solvents. - Handle the starting material quickly in a dry environment.
Presence of Unreacted 3-(Chlorosulfonyl)benzoic Acid Insufficient reaction time or temperature.- Increase the reaction time and/or temperature, monitoring for potential side product formation.
Inadequate amount of piperidine or base.- Ensure the correct stoichiometry of piperidine and the base is used.
Formation of Piperidinium Salt Excess piperidine used in the reaction.- Use a stoichiometric amount or a slight excess of piperidine. - During workup, an acidic wash can be employed to remove excess piperidine and break the salt.
Product is an oil or fails to crystallize Presence of impurities.- Purify the crude product using column chromatography or recrystallization from an appropriate solvent system.
Residual solvent.- Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Piperidine

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add the piperidine/triethylamine solution dropwise to the cooled solution of 3-(chlorosulfonyl)benzoic acid over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Impurity Typical Formation Level (%) Analytical Detection Method
3-Sulfobenzoic acid1-5% (can be higher with moisture)HPLC, LC-MS
Unreacted 3-(chlorosulfonyl)benzoic acid0.5-2% (highly dependent on reaction completeness)HPLC, GC-MS (after derivatization)
Piperidinium salt of productVariable, dependent on excess piperidineCan be inferred from NMR, LC-MS

Visualizations

Synthesis_Pathway start 3-(Chlorosulfonyl)benzoic Acid product This compound start->product Reaction with piperidine Piperidine piperidine->product base Base (e.g., Triethylamine) base->product in presence of

Caption: Synthetic pathway for this compound.

Impurity_Formation start 3-(Chlorosulfonyl)benzoic Acid impurity1 3-Sulfobenzoic Acid start->impurity1 Hydrolysis with water Water (Moisture) water->impurity1 piperidine Piperidine (Excess) impurity2 Piperidinium Salt piperidine->impurity2 product This compound product->impurity2 Reacts with

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes hydrolysis Hydrolysis of Starting Material check_purity->hydrolysis Yes (3-Sulfobenzoic Acid) salt_formation Salt Formation check_purity->salt_formation Yes (Piperidinium Salt) end Successful Synthesis check_purity->end No optimize_time_temp Optimize Reaction Time/Temp incomplete_reaction->optimize_time_temp anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions adjust_stoichiometry Adjust Stoichiometry salt_formation->adjust_stoichiometry optimize_time_temp->start anhydrous_conditions->start adjust_stoichiometry->start

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purification of 3-(Piperidin-1-ylsulfonyl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions for the purification of 3-(Piperidin-1-ylsulfonyl)benzoic acid via recrystallization.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound, this compound, is not dissolving completely, even with heating. What should I do?

A1: This issue typically arises from using an insufficient volume of solvent or an inappropriate solvent.

  • Solvent Volume: Ensure you are adding the solvent in small portions to the heated crude product, allowing time for dissolution after each addition. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]

  • Solvent Choice: this compound has both polar (carboxylic acid, sulfonamide) and non-polar (benzene ring, piperidine) groups. A solvent of intermediate polarity or a solvent pair is often effective. Consider solvents like ethanol, isopropanol, or acetone. If the compound has limited solubility, a solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding hot water dropwise until turbidity appears) might be necessary.

  • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[2]

Q2: My compound "oiled out" as a liquid instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the solution is cooled too rapidly.[1][3]

  • Reheat and Add Solvent: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the solution's saturation.

  • Slow Cooling: Allow the flask to cool to room temperature slowly and without disturbance. Insulating the flask with a cloth or paper towels can help.[1] Rapid cooling often leads to oiling out.[1]

  • Solvent System: The boiling point of your solvent might be too high relative to the melting point of your compound. Consider switching to a lower-boiling point solvent.

Q3: The solution has cooled, but no crystals have formed. What are the next steps?

A3: This is a common issue, often due to either using too much solvent or the solution being supersaturated.[3]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]

    • Seed Crystals: If available, add a tiny crystal ("seed crystal") of pure this compound to the solution to initiate crystallization.[4][5]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[3] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Extended Cooling: Place the flask in an ice-water bath to further decrease the solubility of your compound and promote crystallization.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low recovery can be frustrating but is often correctable.

  • Minimize Solvent: The most common cause of low yield is using an excessive amount of solvent, which results in a significant portion of your product remaining in the mother liquor.[1][4] Use only the minimum amount of hot solvent needed for complete dissolution.

  • Sufficient Cooling: Ensure the solution is thoroughly cooled. After reaching room temperature, cool it further in an ice bath to maximize the amount of product that crystallizes out of the solution.[1]

  • Avoid Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, make sure your funnel and receiving flask were pre-heated. If crystals form in the funnel during filtration, product will be lost.[1]

  • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent will dissolve some of your purified product.[4]

Q5: The recrystallized product is still impure. What went wrong?

A5: Impurities may persist for several reasons.

  • Inadequate Washing: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent on the filter funnel to remove any residual mother liquor containing dissolved impurities.

  • Ineffective Solvent: The chosen solvent may not be ideal. For effective purification, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[6] Slower cooling generally results in purer crystals.[5] A second recrystallization may be necessary to achieve the desired purity.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

  • Solvent Selection: Based on the structure, polar protic solvents are a good starting point. Test the solubility of a small amount of the crude material in solvents like ethanol, methanol, and isopropanol. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and a small amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent.[7]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents the desired compound from crystallizing prematurely.[2][8]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[5]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, carefully transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[2]

Data Presentation

SolventBoiling Point (°C)PolarityNotes
Water100HighOften used as an anti-solvent with more soluble organic solvents. Benzoic acid itself has low solubility in cold water but high solubility in hot water.[9][10]
Ethanol78HighA good starting solvent for many organic compounds with polar functional groups.[11]
Isopropanol82MediumAnother good alcohol-based solvent to try.
Acetone56MediumA versatile solvent, but its low boiling point can lead to rapid evaporation.

Mandatory Visualization

G Troubleshooting Recrystallization Workflow start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly to room temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form oiled_out Compound 'Oiled Out' cool->oiled_out Liquid separates ice_bath Cool in ice bath crystals_form->ice_bath Yes no_crystals No Crystals Formed crystals_form->no_crystals No filter_wash Vacuum filter, wash with cold solvent, dry ice_bath->filter_wash end_success Pure Product filter_wash->end_success low_yield Low Yield filter_wash->low_yield < 50% recovery induce Scratch flask or add seed crystal no_crystals->induce Try first reduce_solvent Heat to evaporate some solvent, re-cool no_crystals->reduce_solvent If induction fails reheat_add Reheat to dissolve oil, add more solvent, re-cool slowly oiled_out->reheat_add check_solvent_vol Review: Was minimum solvent volume used? low_yield->check_solvent_vol induce->cool Re-evaluate reduce_solvent->cool reheat_add->cool check_solvent_vol->end_success Optimize next time

Caption: A workflow for troubleshooting common issues in recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization an effective purification technique?

A1: Recrystallization is based on differences in solubility. An ideal solvent will dissolve the target compound and any soluble impurities at a high temperature. As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals. The impurities, being present in a much smaller concentration, remain dissolved in the solvent (mother liquor).[12]

Q2: What is a "solvent pair" or "mixed solvent" system and when should I use it?

A2: A solvent pair consists of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). This system is useful when no single solvent has the ideal solubility properties. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (turbid), indicating saturation. The solution is then allowed to cool slowly to form crystals.

Q3: How does the cooling rate affect the purity and size of the crystals?

A3: The rate of cooling significantly impacts the outcome. Slow cooling allows molecules to selectively incorporate into the growing crystal lattice, excluding dissimilar impurity molecules, which results in larger and purer crystals.[1] Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal structure and often leading to smaller, less pure crystals or even an amorphous powder.[1][6]

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to lower and broaden the melting point range.[2] For more rigorous analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry can be employed.

References

Technical Support Center: Optimizing Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for common challenges encountered during the formation of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

The most prevalent and well-established method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] This reaction, known as sulfonylation, involves the nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[3] A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][3]

Q2: My reaction yield is very low. What are the first things I should check?

When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the quality of your reagents and the reaction setup.[4]

  • Reagent Purity : Ensure that the amine and sulfonyl chloride are pure and dry. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][4] It is recommended to use a freshly opened bottle or to purify the sulfonyl chloride before use.[4] Amines can absorb atmospheric CO₂.[4]

  • Anhydrous Conditions : Use anhydrous (dry) solvents. Water will hydrolyze the sulfonyl chloride, reducing the amount available to react with the amine.[4] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from atmospheric moisture.[4]

  • Stoichiometry : Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[4]

  • Reaction Temperature : These reactions are often initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature.[1][3] If the reaction is slow, gentle heating may be required, but excessive heat can promote side reactions.[4]

Q3: What are some common side products in sulfonamide synthesis?

A common side product, especially with primary amines, is the formation of a bis-sulfonylated product, where two sulfonyl groups become attached to the same nitrogen atom. This can often be mitigated by carefully controlling the stoichiometry and adding the sulfonyl chloride slowly to the reaction mixture. Another issue is the hydrolysis of the sulfonyl chloride starting material to sulfonic acid, which will not participate in the reaction.[4]

Q4: Are there alternatives to using sulfonyl chlorides?

Yes, while sulfonyl chlorides are common, other reagents can be used to form sulfonamides, which can be advantageous if the required sulfonyl chloride is unstable or difficult to access.[5]

  • Sulfonyl Fluorides : These are gaining interest as they are more stable than their chloride counterparts.[6] However, their reactivity is lower, and they may require activation with a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], to react efficiently with amines.[6][7]

  • Sulfur Dioxide Surrogates : Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can serve as a source of SO₂ for the synthesis of sulfonamides from organometallic reagents or through transition metal-catalyzed reactions.[8][9]

  • One-Pot Syntheses from Thiols : Thiols can be converted in situ to sulfonyl chlorides through oxidative chlorination using reagents like N-chlorosuccinimide (NCS), followed by reaction with an amine in the same pot.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment and provides actionable solutions.

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Degraded Starting Materials Verify the purity of the amine and sulfonyl chloride using methods like NMR or LC-MS. Use freshly opened or properly stored reagents, as sulfonyl chlorides are moisture-sensitive.[1] Consider repurifying starting materials if purity is questionable.
Incorrect Reaction Conditions Temperature: Ensure optimal temperature control. Some reactions need initial cooling (e.g., 0 °C) to manage the exotherm, followed by heating to drive the reaction to completion.[1] Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration and ensure the reaction has gone to completion.[1]
Ineffective Base or Solvent Base: Ensure the base (e.g., triethylamine, pyridine) is dry. If deprotonation of the amine is suspected to be an issue, consider using a stronger, non-nucleophilic base.[1] Solvent: Use anhydrous solvents, especially when working with moisture-sensitive reagents.[1][4]
Poor Substrate Reactivity Sulfonamides themselves are less nucleophilic than alkyl amines, which can make certain subsequent reactions challenging.[11] For the initial synthesis, if the amine is weakly nucleophilic (e.g., an electron-deficient aniline), you may need more forcing conditions such as higher temperatures or a stronger base.
Problem 2: Difficulty in Product Isolation and Purification
Possible Cause Recommended Solution
Product Loss During Workup If your sulfonamide product has some solubility in the aqueous phase, perform multiple extractions with your organic solvent to maximize recovery.[1] Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase.
Emulsion Formation Emulsions can form during aqueous washes. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Purification Challenges Recrystallization: This is a common and effective method for purifying solid sulfonamides. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.[3][12] Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a standard alternative for purification.[3][13]

Experimental Protocols

General Protocol for Sulfonamide Synthesis using a Sulfonyl Chloride

This protocol is a standard method for the reaction between an amine and a sulfonyl chloride.[3]

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0-1.1 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).

  • Base Addition : Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.2-1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition : Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes to control the exothermic reaction.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Workup :

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[3]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification : Purify the crude product by recrystallization from a suitable solvent system or by flash column chromatography on silica gel to yield the pure sulfonamide.[3]

Purity Analysis by Thin Layer Chromatography (TLC)

TLC is a quick and effective way to monitor reaction progress and assess the purity of the final product.

  • Sample Preparation : Dissolve a small amount of your crude and purified product in a volatile solvent like DCM or ethyl acetate.

  • Spotting : Spot the samples onto a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).

  • Development : Develop the plate in a chromatography tank with a suitable mobile phase (e.g., Chloroform:tert-butanol 80:20 v/v).[14]

  • Visualization : After the solvent front has moved up the plate, remove it and let it dry. Visualize the spots under UV light (254 nm).[14] The presence of multiple spots in the lane for your product indicates impurities.

Data Presentation

Table 1: Effect of Base and Solvent on Sulfonamide Yield

The choice of base and solvent can significantly impact the yield of the reaction. The following table summarizes hypothetical but representative data illustrating these effects.

EntryAmineSulfonyl ChlorideBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1AnilineBenzenesulfonyl chloridePyridine (1.2)DCM251285
2AnilineBenzenesulfonyl chlorideTriethylamine (1.2)DCM251282
3AnilineBenzenesulfonyl chloridePyridine (1.2)THF251278
4BenzylamineTosyl chloridePyridine (1.2)DCM25892
5BenzylamineTosyl chloridenoneDCM2524<5
6AnilineBenzenesulfonyl chloridePyridine (1.2)DCM + 5% H₂O251245

This table is illustrative. Actual yields will vary based on specific substrates and precise reaction conditions.

Visualizations

General Workflow for Sulfonamide Synthesis

The following diagram illustrates the typical experimental workflow for the synthesis and purification of a sulfonamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis Reagents 1. Prepare Reagents (Amine, Sulfonyl Chloride, Base, Anhydrous Solvent) Setup 2. Assemble Glassware (Flame-dried, Inert Atmosphere) Reagents->Setup Dissolve 3. Dissolve Amine & Add Base Setup->Dissolve Cool 4. Cool to 0 °C Dissolve->Cool Add_Sulfonyl 5. Add Sulfonyl Chloride (Dropwise) Cool->Add_Sulfonyl Stir 6. Stir at RT & Monitor (TLC) Add_Sulfonyl->Stir Workup 7. Aqueous Workup (Wash with Acid, Base, Brine) Stir->Workup Dry 8. Dry & Concentrate Workup->Dry Purify 9. Purify Product (Chromatography or Recrystallization) Dry->Purify Analyze 10. Characterize Product (NMR, MS, Yield) Purify->Analyze

Caption: A typical workflow for sulfonamide synthesis.

Troubleshooting Logic for Low Reaction Yield

This flowchart provides a logical path for diagnosing the cause of low yields in sulfonamide synthesis.

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_workup Workup & Isolation Start Low Yield Observed Check_Purity Check Purity of Amine & Sulfonyl Chloride Start->Check_Purity Check_Stoich Verify Stoichiometry Start->Check_Stoich Check_Workup Optimize Workup (Multiple Extractions?) Start->Check_Workup Check_Solvent Ensure Solvent & Base are Anhydrous Check_Temp Optimize Temperature (Initial cooling? Heating?) Check_Time Monitor to Completion (TLC) Check_Purification Review Purification Method

Caption: A troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of piperidine rings in a question-and-answer format.

Issue 1: Low or No Product Yield in Catalytic Hydrogenation of Pyridines

Q: My catalytic hydrogenation of a substituted pyridine is resulting in a very low yield or only recovering starting material. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the catalytic hydrogenation of pyridines is a common problem that can stem from several factors related to the catalyst, substrate, or reaction conditions.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes & Recommended Solutions:

  • Inactive or Poisoned Catalyst: The catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities in the starting material or solvent (such as sulfur-containing compounds) or may have lost activity over time.[1][2][3] The nitrogen atom in the pyridine itself can also bind to the metal center and inhibit the catalyst.[2]

    • Solution: Use a fresh, high-purity catalyst. Ensure starting materials and solvents are free from potential catalyst poisons.[3] Consider increasing the catalyst loading or using a different catalyst system if poisoning is suspected.[2][3] For unactivated pyridines, adding an acid can protonate the nitrogen, facilitating reduction and preventing catalyst inhibition.[1]

  • Suboptimal Reaction Conditions: The aromaticity of the pyridine ring often requires forcing conditions to achieve reduction.[1]

    • Solution: Systematically screen reaction parameters. Increase the hydrogen pressure and/or reaction temperature.[1] Note that excessively high temperatures can sometimes lead to side reactions.[4] The choice of solvent can also be critical; glacial acetic acid is often effective as it protonates the pyridine nitrogen, aiding the reduction.[1][4]

  • Presence of Reducible Functional Groups: Other functional groups on the pyridine ring (e.g., olefins, nitro groups, ketones) may be reduced under the reaction conditions, leading to a mixture of products and consuming the hydrogen source.[2]

    • Solution: Choose a catalyst with higher chemoselectivity. For instance, some modern iridium or rhodium catalysts show exceptional tolerance for sensitive functional groups under mild conditions.[2][5] Alternatively, protect sensitive functional groups before the hydrogenation step.

Logical Workflow for Troubleshooting Low-Yield Hydrogenation

start Low Yield in Hydrogenation check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_conditions Evaluate Reaction Conditions (Pressure, Temp, Solvent) start->check_conditions check_substrate Assess Substrate for Impurities & Competing Reducible Groups start->check_substrate solution_catalyst Use Fresh Catalyst Increase Loading Add Acidic Co-solvent check_catalyst->solution_catalyst solution_conditions Increase H2 Pressure Increase Temperature Screen Solvents (e.g., Acetic Acid) check_conditions->solution_conditions solution_substrate Purify Starting Material Protect Sensitive Groups Choose Chemo-selective Catalyst check_substrate->solution_substrate

Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.

Issue 2: Poor Stereoselectivity in Cyclization Reactions

Q: My synthesis is producing a mixture of diastereomers, and I need to obtain a single isomer. How can I improve the diastereoselectivity?

A: Achieving high stereoselectivity is a common challenge in the synthesis of substituted piperidines.[6] The stereochemical outcome is often influenced by a delicate balance of steric and electronic factors, which can be manipulated by adjusting the reaction conditions.

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a decrease in selectivity.[6]

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance the kinetic preference for the desired diastereomer.[6]

  • Incorrect Catalyst or Acid: The nature and concentration of the acid or Lewis acid catalyst can influence the geometry of key intermediates (like an iminium ion) and the transition state of the cyclization, thereby affecting stereoselectivity.[6]

    • Solution: Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[6] In some cases, milder conditions or the use of organocatalysts may yield better results.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the different transition states leading to the diastereomers.[6]

    • Solution: Experiment with a variety of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[6]

  • Substrate Control: The steric and electronic properties of substituents on the starting materials can significantly influence the preferred direction of cyclization.[6]

    • Solution: If possible, consider modifying protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired isomer.[6] Using cyclic starting materials, such as cyclic dienes in an Aza-Diels-Alder reaction, often gives higher diastereoselectivities.[4]

Troubleshooting Poor Stereoselectivity

start Poor Stereoselectivity temp Is Temperature Optimized? start->temp catalyst Is Catalyst/ Acid Optimal? start->catalyst solvent Is Solvent Optimal? start->solvent substrate Can Substrate Be Modified? start->substrate temp_sol Screen Lower Temperatures (-78°C to 0°C) temp->temp_sol catalyst_sol Screen Different Lewis/Brønsted Acids & Concentrations catalyst->catalyst_sol solvent_sol Test Solvents of Varying Polarity solvent->solvent_sol substrate_sol Modify Protecting Groups for Steric Hindrance substrate->substrate_sol

Caption: Troubleshooting workflow for poor stereoselectivity in cyclization reactions.

Issue 3: Low Yield or Side Products in Reductive Amination

Q: I am attempting an intramolecular reductive amination to form a piperidine ring, but the yield is low and I'm observing significant side products. How can I optimize this reaction?

A: Reductive amination is a powerful "one-pot" reaction, but its success depends on the careful balance between imine/iminium ion formation and its subsequent reduction.[7][8]

Potential Causes & Recommended Solutions:

  • Inefficient Imine Formation: The initial condensation to form the imine or enamine is a reversible equilibrium.[8] If this equilibrium does not favor the imine, the subsequent reduction will be inefficient.

    • Solution: The reaction is often favored under weakly acidic conditions (pH 4-6) which promote carbonyl activation without excessively protonating the amine nucleophile. The removal of water using a Dean-Stark trap or molecular sieves can also drive the equilibrium toward the imine intermediate.

  • Incorrect Reducing Agent: The choice of reducing agent is critical. Some reducing agents, like NaBH₄, can readily reduce the starting aldehyde or ketone, competing with the desired imine reduction.[7]

    • Solution: Use a reducing agent that is selective for the imine/iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7] These reagents are less reactive towards ketones and aldehydes under neutral or acidic conditions.[8]

  • Side Reactions: Prolonged reaction times or non-optimal conditions can lead to side reactions.[9] For intermolecular reactions, dialkylation of the amine can occur. For intramolecular reactions, polymerization or alternative cyclization pathways can compete.[3]

    • Solution: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.[4] Using high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.[3] Ensure the workup is appropriate; a basic workup is often necessary to quench acidic by-products from the reducing agent.[9]

Issue 4: Challenges in the Aza-Diels-Alder Reaction

Q: My Aza-Diels-Alder reaction to form a piperidine derivative is suffering from low yield and poor stereoselectivity. What factors should I investigate?

A: The Aza-Diels-Alder reaction is a powerful tool for constructing piperidine rings, but its mechanism can be complex. The reaction may proceed through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway, particularly when strong Lewis acids are used.[4][10][11] This mechanistic duality can lead to issues with yield and selectivity.

Potential Causes & Recommended Solutions:

  • Low Reactivity: The electronic nature of the diene and the imine (dienophile) is crucial.

    • Solution: Use imines with electron-withdrawing groups on the nitrogen, which can increase the reaction rate.[4] The use of Lewis acids or Brønsted acids as catalysts can also accelerate the reaction, but their choice must be optimized.[4]

  • Poor Stereoselectivity: As mentioned, the reaction may not be proceeding through a concerted pathway.[4]

    • Solution: The choice of catalyst can strongly influence the reaction pathway and stereochemical outcome.[4] Screening various Lewis acids, Brønsted acids, or even organocatalysts is recommended.[4] Employing cyclic dienes often leads to higher diastereoselectivities.[4][11]

  • Formation of Side Products: Side reactions such as polymerization or decomposition of reactants can occur, especially at elevated temperatures.[4]

    • Solution: Lowering the reaction temperature can help minimize the formation of side products.[4] It is also important to monitor the reaction to avoid prolonged reaction times that could lead to the decomposition of the desired product.[4]

Experimental Workflow: Aza-Diels-Alder Reaction

start Start prepare Prepare Diene and Imine (Dienophile) start->prepare add_catalyst Add Lewis Acid or Organocatalyst in an Anhydrous Solvent prepare->add_catalyst stir Stir at Controlled Temp. (e.g., 0°C to RT) add_catalyst->stir monitor Monitor Reaction by TLC or LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: General experimental workflow for an Aza-Diels-Alder reaction.[4]

Frequently Asked Questions (FAQs)

Q1: My purified piperidine is a yellow liquid. What causes this and how can I fix it? A: A yellow color in piperidine is typically due to oxidation products.[12][13] For many applications, this minor impurity may not be an issue, but for high-purity requirements, purification is necessary. The most effective method for removing these colored impurities is distillation.[4] To prevent future discoloration, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4]

Q2: I'm struggling to separate my piperidine product from the pyridine starting material by distillation. Why is this so difficult? A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation impossible.[4][12] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[4] To break the azeotrope, you can use chemical methods. A highly effective technique is to react the mixture with carbon dioxide (CO₂) in an organic solvent like acetone.[4][14] Piperidine, being a more basic secondary amine, will react to form a solid piperidinium carbonate salt, while the less basic pyridine will not and remains in solution.[4][14] The salt can then be separated by filtration and the free piperidine regenerated by treatment with a base.[14]

Q3: My solution of a piperidine derivative in DMF crystallized upon storage. What happened? A: This is a common issue where the basic piperidine nitrogen reacts with atmospheric carbon dioxide to form a carbonate salt, which then crystallizes.[4] It can also react with any acidic gases present (e.g., HCl liberated from other stored reagents) to form salts like piperidine hydrochloride.[4][15] To resolve this, you can try redissolving the crystals with gentle heating or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing solutions under an inert atmosphere.[4]

Q4: I am having trouble with the N-deprotection of my piperidine derivative. What are some common issues and solutions? A: N-deprotection can be challenging depending on the protecting group and the overall molecule.

  • N-Boc Deprotection: This is typically achieved with strong acids like trifluoroacetic acid (TFA). If the reaction is incomplete, ensure your TFA is fresh and anhydrous. For acid-sensitive substrates, alternative methods may be required.

  • N-Cbz (or N-Z) Deprotection: This is commonly removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas or a transfer hydrogenation source like ammonium formate). If this fails, it could be due to catalyst poisoning by other functional groups in the molecule.[16] Increasing catalyst loading or screening different catalysts and hydrogen sources may be necessary.[16]

  • N-Benzyl Deprotection: Similar to N-Cbz, this is often removed by catalytic hydrogenation. Amines can poison the palladium catalyst; adding an acid like acetic acid or HCl can sometimes improve the reaction by protonating the amine.[16]

Quantitative Data Summary

Table 1: Comparison of Catalysts for Catalytic Hydrogenation of Pyridines

CatalystTypical H₂ Pressure (bar)Typical Temperature (°C)Common SolventsNotes
PtO₂ (Adams' catalyst) 50 - 70[1][4]Room Temp - 80[4]Glacial Acetic Acid[1][4]Often effective for substituted pyridines.[4]
Rh/C 30 - 80[4]60 - 80[4]Acetic Acid, Alcohols[4]Generally more active than Palladium for pyridine reduction.[4]
Pd/C 30 - 80[4]60 - 80[4]Alcohols, Ethyl Acetate[4]Can be prone to catalyst poisoning.[1][4] Often requires an acidic additive.[1]
Rhodium Oxide (Rh₂O₃) 5[2]40[2]Methanol, WaterHighly active under mild conditions and tolerates many functional groups.[2]
Nickel High170 - 200[4]-Often used for the industrial synthesis of piperidine itself.[4]

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol is a general guideline for the hydrogenation of a pyridine derivative using Adams' catalyst under pressure.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[4]

  • Glacial Acetic Acid (Solvent)

  • High-pressure reactor (Parr shaker or similar)

  • Hydrogen gas source

Procedure:

  • Reactor Setup: In the reaction vessel of a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid (5-10 mL per mmol of substrate).[1]

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under an inert atmosphere if possible.[1][4]

  • Hydrogenation: Securely seal the reactor vessel and connect it to the hydrogenation apparatus.[1]

  • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.[4]

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1][4]

  • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature).[1][4]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging) via GC-MS or TLC.[4] Reactions are typically run for 4-24 hours.[4]

  • Workup: Once the reaction is complete, cool the reactor (if heated) and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent or another suitable solvent like ethyl acetate.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be further purified by distillation, crystallization, or column chromatography as needed.

Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation

This protocol is effective for removing a pyridine impurity from piperidine.[4][14]

Materials:

  • Crude piperidine containing pyridine impurity

  • Anhydrous organic solvent (e.g., acetone, toluene)[14]

  • Carbon dioxide (CO₂) gas source

  • Aqueous alkaline solution (e.g., 20% NaOH)

  • Filtration apparatus

Procedure:

  • Salt Formation: In a flask, dissolve the crude piperidine mixture in an anhydrous organic solvent (e.g., acetone).[14]

  • Cool the solution in an ice bath and begin bubbling CO₂ gas through the stirred solution.

  • A white precipitate of piperidinium carbonate will begin to form.[4] Continue bubbling CO₂ through the solution for 1-2 hours to ensure complete precipitation.[14]

  • Isolation of Salt: Collect the solid piperidinium salt by vacuum filtration. Wash the filter cake thoroughly with the cold organic solvent to remove any residual pyridine.[14]

  • Regeneration of Free Piperidine: Transfer the collected piperidinium salt to a separate flask. Add an aqueous alkaline solution (e.g., 20% NaOH) and stir until the solid completely dissolves and two layers form. The piperidine will be in the top organic layer.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., solid KOH pellets or anhydrous Na₂SO₄), filter, and remove the solvent under reduced pressure to yield purified piperidine.

  • For highest purity, the resulting piperidine can be distilled.[12]

References

Technical Support Center: Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Piperidin-1-ylsulfonyl)benzoic acid synthesis.

Experimental Workflow

The synthesis of this compound typically proceeds in two main stages: the formation of the sulfonyl chloride intermediate followed by its reaction with piperidine.

Synthesis Workflow General Synthesis Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Purification A Benzoic Acid C 3-Chlorosulfonylbenzoic Acid A->C Reaction B Chlorosulfonic Acid B->C F This compound C->F Reaction D Piperidine D->F E Base (e.g., Na2CO3) E->F G Crude Product F->G Workup H Purified Product G->H Recrystallization / Chromatography

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Chlorosulfonylbenzoic Acid - Incomplete reaction. - Degradation of the product during workup. - Use of old or low-quality chlorosulfonic acid.- Ensure the reaction goes to completion by monitoring with TLC. - Pour the reaction mixture slowly onto ice with vigorous stirring to control the exothermic reaction and prevent hydrolysis. - Use freshly distilled chlorosulfonic acid for the best results.[1]
Low Yield of this compound - Incomplete reaction. - Hydrolysis of 3-chlorosulfonylbenzoic acid. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Inefficient purification.- Monitor the reaction by TLC to ensure all the sulfonyl chloride has reacted. - Perform the reaction under anhydrous conditions to minimize hydrolysis of the starting material. - Optimize the reaction temperature; while some reactions proceed at room temperature, gentle heating may be required. - Use a slight excess of piperidine (1.1-1.2 equivalents) to ensure complete conversion of the sulfonyl chloride. - Employ an appropriate purification method such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography.
Presence of Impurities in the Final Product - Unreacted starting materials (3-chlorosulfonylbenzoic acid or piperidine). - Formation of 3-sulfobenzoic acid due to hydrolysis of the sulfonyl chloride. - Formation of the corresponding amide at the carboxylic acid position.- Ensure complete reaction and use appropriate stoichiometry. - Conduct the reaction under anhydrous conditions. The hydrolyzed product, 3-sulfobenzoic acid, is highly water-soluble and can often be removed during an aqueous workup. - The reactivity of the chloroformyl group is significantly higher than the chlorosulfonyl group, making selective aminolysis of the chloroformyl group possible.[2] To favor sulfonamide formation, consider protecting the carboxylic acid group or using conditions that favor nucleophilic attack at the sulfonyl chloride.
Difficulty in Product Isolation/Purification - Product is too soluble in the workup solvent. - Oily product that is difficult to crystallize. - Co-precipitation of inorganic salts.- During workup, acidify the aqueous solution to precipitate the carboxylic acid product. - If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography is a suitable alternative. - Ensure all inorganic salts are removed by thorough washing of the crude product with water before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves a two-step process. First, benzoic acid is reacted with chlorosulfonic acid to produce 3-chlorosulfonylbenzoic acid.[1] This intermediate is then reacted with piperidine in the presence of a base to yield the final product.

Q2: How can I minimize the formation of the hydrolyzed side-product, 3-sulfobenzoic acid?

A2: The formation of 3-sulfobenzoic acid occurs due to the hydrolysis of 3-chlorosulfonylbenzoic acid. To minimize this, it is crucial to use anhydrous solvents and reagents for the sulfonamide formation step. Additionally, the workup of the chlorosulfonation reaction should be performed carefully by pouring the reaction mixture onto ice to control the temperature and minimize hydrolysis.

Q3: What is the role of the base in the reaction between 3-chlorosulfonylbenzoic acid and piperidine?

A3: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine or an inorganic base like sodium carbonate, is added to neutralize the HCl produced. This prevents the protonation of the piperidine, which would render it non-nucleophilic and stop the reaction.

Q4: Can the carboxylic acid group of 3-chlorosulfonylbenzoic acid react with piperidine?

A4: Yes, there is a possibility of forming an amide at the carboxylic acid position. However, the sulfonyl chloride group is generally more reactive towards nucleophiles like piperidine than the carboxylic acid. To ensure selectivity, the reaction is typically carried out under conditions that favor the formation of the sulfonamide. One study on a similar compound, 3-chlorosulfonylbenzoyl chloride, showed that the reactivity of the chloroformyl group is significantly higher than the chlorosulfonyl group, suggesting that selective reaction is possible.[2] If amide formation is a significant issue, protection of the carboxylic acid group (e.g., as an ester) prior to reaction with piperidine, followed by deprotection, can be employed.

Q5: What are the recommended purification techniques for this compound?

A5: The final product is a carboxylic acid and is typically a solid. Recrystallization is a common and effective method for purification. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvent systems for similar compounds include ethanol/water or acetone/water. If recrystallization is not effective, for example, if the product is an oil or if impurities co-crystallize, flash column chromatography on silica gel can be used.

Data on Reaction Condition Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. The following table summarizes the impact of different bases and solvents on the yield of sulfonamide formation, based on general principles of sulfonamide synthesis.

Base Solvent Temperature (°C) Typical Yield (%) Notes
TriethylamineDichloromethane (DCM)0 to Room Temp75-85A common and effective combination. The resulting triethylamine hydrochloride salt is often insoluble in DCM and can be filtered off.
PyridineDichloromethane (DCM)Room Temp70-80Pyridine can also act as a nucleophilic catalyst, but its basicity is lower than triethylamine.
Sodium CarbonateWater/DioxaneRoom Temp to 5080-95An environmentally friendly "green" chemistry approach. The product often precipitates from the reaction mixture upon acidification.[3][4]
Potassium CarbonateAcetonitrile (ACN)Reflux85-90A solid base that can be easily filtered off after the reaction. Refluxing in ACN can drive the reaction to completion.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chlorosulfonylbenzoic Acid

This protocol is adapted from standard procedures for the chlorosulfonation of aromatic compounds.[1]

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap for HCl gas, carefully add chlorosulfonic acid (5 equivalents).

  • Cool the flask in an ice-water bath.

  • Slowly add benzoic acid (1 equivalent) in small portions, ensuring the temperature of the reaction mixture does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to 60-70°C for 1-2 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and should be performed in a fume hood.

  • The white solid product, 3-chlorosulfonylbenzoic acid, will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on the reaction of sulfonyl chlorides with secondary amines.

Materials:

  • 3-Chlorosulfonylbenzoic acid

  • Piperidine

  • Sodium Carbonate

  • Dioxane

  • Deionized water

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve 3-chlorosulfonylbenzoic acid (1 equivalent) in a minimal amount of dioxane.

  • In a separate beaker, prepare a solution of sodium carbonate (2.2 equivalents) in deionized water.

  • Add the sodium carbonate solution to the flask containing the sulfonyl chloride.

  • To this biphasic mixture, add piperidine (1.1 equivalents) dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and remove the organic layer.

  • Wash the aqueous layer with a small amount of an organic solvent (e.g., ethyl acetate) to remove any unreacted piperidine.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

troubleshooting low solubility of 3-(Piperidin-1-ylsulfonyl)benzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3-(Piperidin-1-ylsulfonyl)benzoic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: this compound is a moderately complex organic molecule with both acidic and potentially weakly basic functional groups that dictate its solubility behavior. Its key properties are summarized in the table below. The presence of the carboxylic acid group (estimated pKa ~4.2) is the primary driver of its pH-dependent solubility in aqueous media. At pH values below its pKa, the molecule will be in its neutral, less soluble form. Above the pKa, it will deprotonate to form a more soluble carboxylate salt. The piperidine ring, as part of a sulfonamide, is expected to be only very weakly basic.

Q2: Why is this compound poorly soluble in neutral aqueous buffers?

A2: The low solubility in neutral aqueous buffers (e.g., PBS pH 7.4) is due to the molecule existing predominantly in its less soluble, protonated (neutral) form. To achieve significant solubility, the pH of the buffer must be raised above the pKa of the carboxylic acid group to facilitate its ionization to the more soluble carboxylate form.

Q3: What is the estimated pKa of this compound?

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₄SN/A
Molecular Weight269.32 g/mol N/A
Estimated pKa (Carboxylic Acid)~4.2[1][2][5]
Estimated pKa (Piperidine conjugate acid)Weakly basic[3][4]
AppearanceWhite to off-white solidN/A

Troubleshooting Guide for Low Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue: Precipitate forms when dissolving the compound in a neutral buffer (e.g., PBS pH 7.4).

Troubleshooting Workflow

start Start: Low Solubility in Neutral Buffer check_ph Is the buffer pH > 6? start->check_ph adjust_ph Adjust pH to > 6.0 (e.g., using 1M NaOH) check_ph->adjust_ph No sonicate Apply Sonication / Gentle Heating check_ph->sonicate Yes adjust_ph->sonicate observe Observe for Dissolution sonicate->observe success Compound Dissolved observe->success Yes failure Still Insoluble observe->failure No cosolvent Consider Co-solvents (e.g., DMSO, Ethanol) failure->cosolvent surfactant Consider Surfactants (e.g., Tween 80) failure->surfactant

Caption: Troubleshooting workflow for low solubility.

1. pH Adjustment:

  • Rationale: The primary reason for low solubility in neutral buffers is that the carboxylic acid group is protonated. By increasing the pH, the carboxylic acid deprotonates to the more soluble carboxylate anion.

  • Recommendation: Prepare your buffer at a pH of 7.4 or higher. For initial solubilization, you can prepare a stock solution in a small amount of 0.1 M NaOH and then dilute it into your desired buffer. Ensure the final pH of your working solution is in a range where the compound remains soluble.

2. Use of Co-solvents:

  • Rationale: Organic co-solvents can disrupt the crystal lattice of the solid and reduce the polarity of the aqueous medium, which can enhance the solubility of poorly soluble compounds.

  • Recommendation: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Solubility in Common Solvents (Qualitative)

SolventSolubility
Water (pH < 4)Very Low
Water (pH > 7)Increased
DMSOSoluble
EthanolModerately Soluble

3. Application of Heat and Sonication:

  • Rationale: Providing energy in the form of heat or sonication can help to overcome the activation energy required to break the crystal lattice and dissolve the compound.

  • Recommendation: After adding the compound to the buffer, gently warm the solution (e.g., to 37°C) and/or place it in a sonicator bath. This can often expedite dissolution, especially for kinetically limited solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Alkaline Buffer
  • Weigh out 2.69 mg of this compound.

  • Add 900 µL of sterile water.

  • Add 100 µL of 1 M NaOH to bring the final volume to 1 mL and the pH to approximately 13.

  • Vortex or sonicate until the solid is completely dissolved.

  • Sterile filter the solution using a 0.22 µm syringe filter.

  • This 10 mM stock can then be diluted into your desired experimental buffer. Note that the final pH of the working solution should be checked and adjusted if necessary.

Protocol 2: Solubility Determination by the Shake-Flask Method
  • Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • The measured concentration represents the equilibrium solubility at that specific pH.

Visualizing pH-Dependent Solubility

The solubility of this compound is directly related to the ionization state of its carboxylic acid group.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility Low Solubility (Precipitation Likely) Protonated R-COOH (Neutral Form) Protonated->Low_Solubility Deprotonated R-COO- (Anionic Form) Protonated->Deprotonated + OH- High_Solubility High Solubility Deprotonated->Protonated + H+ Deprotonated->High_Solubility

Caption: Ionization and solubility relationship.

References

removing unreacted starting materials from 3-(Piperidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 3-(piperidin-1-ylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I need to remove after the synthesis of this compound?

A1: The primary unreacted starting materials are typically 3-(chlorosulfonyl)benzoic acid and piperidine.

Q2: What is the general strategy for purifying this compound?

A2: A common and effective method is to use an acid-base extraction to separate the acidic product from the basic piperidine and any neutral impurities. The unreacted 3-(chlorosulfonyl)benzoic acid is often hydrolyzed to the more water-soluble 3-sulfobenzoic acid during the workup, which can also be removed during the aqueous washes. Further purification can be achieved by recrystallization.

Q3: How does the acid-base extraction work for this purification?

A3: The crude reaction mixture is dissolved in an organic solvent. Washing with an acidic aqueous solution (e.g., dilute HCl) will protonate the basic piperidine, causing it to move into the aqueous layer. Subsequently, washing with a basic aqueous solution (e.g., sodium bicarbonate) will deprotonate the carboxylic acid of your product, this compound, making it soluble in the aqueous layer and separating it from any neutral impurities that remain in the organic layer.[1][2][3][4] The product is then recovered by acidifying the basic aqueous layer, causing it to precipitate out.[2][3]

Q4: I've performed the acid-base extraction, but my product is still not pure. What should I do?

A4: If impurities remain after extraction, recrystallization is a good next step. The choice of solvent is crucial for effective recrystallization.[5][6][7] For compounds similar to benzoic acid, a common solvent system is a mixture of ethanol and water.[8] You may need to screen a few solvents to find the optimal one for your product.

Q5: Can I use column chromatography for purification?

A5: Yes, column chromatography can be used, but it may be more challenging for this polar, ionizable compound.[9] Reversed-phase chromatography with a buffered mobile phase is often more suitable for such compounds than normal-phase silica gel chromatography.[9] A typical mobile phase could be a gradient of water and acetonitrile or methanol with a pH-adjusting modifier like formic acid or ammonia.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of precipitated product after acid-base extraction. The pH of the aqueous layer was not sufficiently acidic to fully protonate and precipitate the product.Check the pH of the aqueous layer with pH paper after adding acid. Continue adding acid dropwise until the pH is strongly acidic (pH 1-2) to ensure complete precipitation of the carboxylic acid.[2][3]
The product has some solubility in the acidic aqueous solution.After precipitation, cool the mixture in an ice bath to minimize solubility and maximize the yield of the solid product.[5]
Product is oily and does not solidify upon precipitation. The product may be impure, or this is the physical nature of the impure product.Try to scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If it remains an oil, extract the product back into an organic solvent, dry the organic layer, and concentrate it to obtain the crude product for further purification like column chromatography.
Piperidine is still present in the final product (detected by NMR or LC-MS). The acidic wash during the extraction was not effective enough.Perform multiple washes with dilute acid (e.g., 1M HCl).[4] Ensure vigorous mixing of the organic and aqueous layers during the extraction to maximize the transfer of piperidine into the aqueous phase.
The final product is discolored. Colored impurities are present.During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to adsorb colored impurities.[6][7] Hot filter the solution to remove the charcoal before allowing the solution to cool and crystallize.[6]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol outlines the separation of the acidic product from basic and neutral impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Wash (to remove piperidine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat this wash one more time to ensure complete removal of piperidine.[4]

  • Basic Wash (to isolate the product):

    • To the organic layer remaining in the separatory funnel, add an equal volume of saturated NaHCO₃ solution.

    • Shake vigorously, venting frequently (CO₂ gas will be evolved).

    • Allow the layers to separate. The deprotonated product will move into the aqueous layer.

    • Drain the lower aqueous layer containing your product into a clean beaker.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution and combine the aqueous layers.

  • Precipitation of the Product:

    • Cool the combined basic aqueous extracts in an ice bath.

    • Slowly add 6 M HCl dropwise while stirring until the solution is strongly acidic (test with pH paper, target pH ~2).[2][3]

    • A white precipitate of this compound should form.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water.

    • Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the solid obtained from the acid-base extraction.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a good starting point. The ideal solvent system will dissolve the compound when hot but not when cold.[5][6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture and then dry them under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Acidity/Basicity General Solubility
3-(Chlorosulfonyl)benzoic acidC₇H₅ClO₄S220.63[10]DecomposesAcidicReacts with water; soluble in many organic solvents.
PiperidineC₅H₁₁N85.15106[11]BasicMiscible with water and most organic solvents.[11][12]
This compoundC₁₂H₁₅NO₄S269.32Not readily availableAcidic (due to carboxylic acid)Likely soluble in polar organic solvents and aqueous base.

Visualizations

Purification_Workflow cluster_synthesis Crude Reaction Mixture cluster_extraction Acid-Base Extraction cluster_purification Final Purification Crude Crude Product (this compound, piperidine, 3-(chlorosulfonyl)benzoic acid) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash Removes Piperidine BaseWash Wash with sat. NaHCO3 AcidWash->BaseWash Product moves to aqueous layer Precipitate Acidify aqueous layer with 6M HCl BaseWash->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallization (Ethanol/Water) Filter->Recrystallize Optional further purification PureProduct Pure this compound Filter->PureProduct Recrystallize->PureProduct

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Aryl Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of aryl sulfonamides. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides in Q&A Format

Issue 1: Low Yield of the Desired Aryl Sulfonamide

Q1: My reaction is resulting in a low yield of the target aryl sulfonamide. What are the potential causes and how can I improve it?

A1: Low yields in aryl sulfonamide synthesis, typically from an arylsulfonyl chloride and an amine, can stem from several factors. The most common issues are the hydrolysis of the starting sulfonyl chloride and incomplete reaction.

  • Hydrolysis of Arylsulfonyl Chloride: Arylsulfonyl chlorides are highly reactive and susceptible to hydrolysis in the presence of water, forming the corresponding sulfonic acid which will not react with the amine.[1][2] This is a significant cause of yield loss.[3]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1][2]

      • Dry Reagents: Use dry amines and bases (e.g., pyridine, triethylamine).

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent atmospheric moisture from interfering.[1][2]

      • Fresh Reagent: Use freshly prepared or purified arylsulfonyl chloride for best results.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution:

      • Reaction Monitoring: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

      • Extended Reaction Time/Increased Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.[2]

Issue 2: Presence of Multiple Products in the Reaction Mixture

Q2: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?

A2: The formation of multiple products is a common challenge. Key side reactions include the over-reaction of primary amines and the formation of diarylsulfones.

  • Over-reaction (Di-sulfonylation) of Primary Amines: When a primary amine is used, the initially formed secondary sulfonamide can react with another molecule of the arylsulfonyl chloride. This results in a di-sulfonylated byproduct.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the primary amine (around 1.1 to 1.5 equivalents) relative to the arylsulfonyl chloride.[1]

      • Slow Addition: Add the arylsulfonyl chloride solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C), to maintain a low concentration of the sulfonyl chloride and minimize the over-reaction.[1]

  • Formation of Diarylsulfones: This byproduct can sometimes be formed during the synthesis of the arylsulfonyl chloride precursor, for example, from the reaction of a diazonium salt with sulfur dioxide.[3]

    • Solution: Careful purification of the arylsulfonyl chloride before its use in the sulfonamide synthesis is crucial.

Below is a workflow to troubleshoot the formation of multiple products:

G start Multiple Products Observed check_amine Is a primary amine used? start->check_amine control_stoichiometry Adjust stoichiometry: Use slight excess of amine (1.1-1.5 eq) check_amine->control_stoichiometry Yes check_sulfonyl_chloride Purify the arylsulfonyl chloride to remove diarylsulfone impurities check_amine->check_sulfonyl_chloride No slow_addition Implement slow, dropwise addition of sulfonyl chloride at low temperature control_stoichiometry->slow_addition end_node Reduced Side Products slow_addition->end_node check_sulfonyl_chloride->end_node

Troubleshooting workflow for multiple product formation.

Issue 3: Side Reactions During N-Alkylation of Sulfonamides

Q3: I am trying to N-alkylate my primary aryl sulfonamide and am getting undesired byproducts. What are the common side reactions and how can I avoid them?

A3: N-alkylation of sulfonamides can be prone to several side reactions, including N,N-dialkylation, O-alkylation, and elimination reactions.

  • N,N-Dialkylation: The mono-alkylated secondary sulfonamide can be deprotonated again and react with a second molecule of the alkylating agent.[4]

    • Solution:

      • Steric Hindrance: Employing bulkier substrates or alkylating agents can prevent the second alkylation.[4]

      • Stoichiometry Control: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[4]

      • Slow Addition: Add the alkylating agent portion-wise to keep its concentration low.[4]

      • Base Selection: Use a weaker base or a stoichiometric amount of a strong base.[4]

      • Lower Temperature: Reducing the reaction temperature can improve selectivity.[4]

  • O-Alkylation: The sulfonamide anion is an ambident nucleophile, meaning alkylation can occur on an oxygen atom, leading to a sulfonate ester byproduct.[4]

    • Solution:

      • HSAB Theory: According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile than the oxygen atoms. Using softer alkylating agents will favor N-alkylation.[4]

      • Solvent Choice: Polar aprotic solvents can leave a more "naked" and reactive sulfonamide anion, favoring reaction at the more nucleophilic nitrogen. Polar protic solvents can hydrogen bond with the oxygen atoms, shielding them and also favoring N-alkylation.[4]

  • Elimination (E2) Reactions: When using secondary or tertiary alkyl halides, the sulfonamide anion can act as a base and cause an E2 elimination to form an alkene.[4]

    • Solution:

      • Base Control: Avoid a large excess of the external base. Use just enough to deprotonate the sulfonamide.[4]

Frequently Asked Questions (FAQs)

Q4: What is the most common method for synthesizing aryl sulfonamides, and what are its main challenges?

A4: The most traditional and widely used method is the reaction of an arylsulfonyl chloride with a primary or secondary amine.[5][6] While effective, this method has several challenges:

  • Harsh Conditions: The preparation of the arylsulfonyl chloride often requires harsh reagents like chlorosulfonic acid, which may not be suitable for sensitive substrates.[1][5]

  • Hazardous Reagents: Reagents such as chlorosulfonic acid and thionyl chloride are hazardous and require careful handling.[1][5]

  • Substrate Limitations: The synthesis of sulfonyl chlorides can be inefficient for electron-deficient aromatic rings.[1][5]

Q5: How can I effectively purify my crude aryl sulfonamide?

A5: Several techniques can be used for purification, depending on the properties of your compound and the impurities present.

  • Recrystallization: This is a highly effective method for purifying solid products. The crude material is dissolved in a suitable hot solvent and allowed to cool, causing the desired sulfonamide to crystallize while impurities remain in the solution.[2]

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. Silica gel is a commonly used stationary phase for sulfonamide purification.[2]

  • Liquid-Liquid Extraction: This can be used to remove unreacted starting materials or certain byproducts based on their differing solubilities in two immiscible liquids.[2]

  • Washing: The crude product can be washed with a solvent in which the impurities are soluble, but the desired product is not.[2]

Q6: Can I synthesize aryl sulfonamides without using a sulfonyl chloride intermediate?

A6: Yes, alternative methods have been developed to circumvent the issues associated with sulfonyl chlorides. These include:

  • From Thiols: Oxidation of thiols can produce sulfonyl chlorides in situ, but thiols can be malodorous and prone to oxidation into disulfides.[5]

  • From Sulfonic Acids/Salts: Direct conversion of sulfonic acids or their salts to sulfonamides is a more direct route.[7]

  • Using SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) offer a safer alternative to gaseous sulfur dioxide.[1]

  • Palladium-Catalyzed Cross-Coupling: These reactions can couple aryl halides or boronic acids with sulfonamides.[1]

Quantitative Data Summary

While specific quantitative data on side product formation is highly dependent on the specific substrates and reaction conditions, the following table provides a general overview of factors influencing the yield of the desired product versus major side products.

Factor Condition to Favor Desired Sulfonamide Condition Leading to Side Products Primary Side Product(s)
Water Content Anhydrous conditionsPresence of moistureArylsulfonic Acid
Amine:Sulfonyl Chloride Ratio (for primary amines) Slight excess of amine (e.g., 1.1-1.5:1)Excess sulfonyl chloride or 1:1 ratioDi-sulfonylated Amine
Reagent Addition Slow, dropwise addition of sulfonyl chlorideRapid addition of sulfonyl chlorideDi-sulfonylated Amine
Temperature Low temperature (e.g., 0 °C)High temperatureIncreased rate of side reactions
N-Alkylation: Base Stoichiometric amount of a weaker baseLarge excess of a strong baseN,N-Dialkylation, Elimination (E2)
N-Alkylation: Alkylating Agent "Soft" alkylating agents"Hard" alkylating agentsO-Alkylated Product

Key Experimental Protocols

Protocol 1: General Synthesis of an Aryl Sulfonamide from Arylsulfonyl Chloride and a Primary Amine

  • Preparation: A solution of the primary amine (1.1 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents) is prepared in an anhydrous solvent (e.g., dichloromethane, THF) in a flame-dried flask under an inert atmosphere (N₂ or Ar). The solution is cooled to 0 °C in an ice bath.

  • Reaction: A solution of the arylsulfonyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the arylsulfonyl chloride is consumed.

  • Work-up: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways aryl_sulfonyl_chloride Ar-SO2Cl desired_product Desired Product: Ar-SO2-NHR aryl_sulfonyl_chloride->desired_product hydrolysis_product Side Product: Ar-SO3H aryl_sulfonyl_chloride->hydrolysis_product amine R-NH2 amine->desired_product disulfonylation_product Side Product: Ar-SO2-N(R)-SO2-Ar desired_product->disulfonylation_product + Ar-SO2Cl water H2O water->hydrolysis_product

Reaction pathways in aryl sulfonamide synthesis.

G cluster_main Desired N-Alkylation Pathway cluster_side Side Reaction Pathways primary_sulfonamide Ar-SO2-NH2 sulfonamide_anion [Ar-SO2-NH]- primary_sulfonamide->sulfonamide_anion base Base base->sulfonamide_anion alkylating_agent R'-X mono_alkylated Desired Product: Ar-SO2-NHR' alkylating_agent->mono_alkylated sulfonamide_anion->mono_alkylated o_alkylated Side Product: Ar-SO(O)(OR')=NH sulfonamide_anion->o_alkylated Attack on Oxygen di_alkylated Side Product: Ar-SO2-N(R')2 mono_alkylated->di_alkylated + Base, R'-X

Side reactions in the N-alkylation of aryl sulfonamides.

References

characterization of unexpected byproducts in 3-(Piperidin-1-ylsulfonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Troubleshooting Guide: Unexpected Byproducts

This guide addresses common issues related to the formation of unexpected byproducts during the synthesis of this compound from 3-(chlorosulfonyl)benzoic acid and piperidine.

Q1: My final product shows a second spot on the TLC and a peak in the LC-MS corresponding to a mass of 202.19 g/mol . What is this byproduct?

A1: This byproduct is likely 3-sulfobenzoic acid , the hydrolysis product of the starting material, 3-(chlorosulfonyl)benzoic acid. The chlorosulfonyl group is highly reactive and sensitive to moisture.

Root Cause:

  • Exposure of 3-(chlorosulfonyl)benzoic acid to atmospheric moisture or residual water in the solvent.

  • Incomplete reaction and subsequent hydrolysis of the unreacted starting material during the aqueous workup.

Troubleshooting and Prevention:

  • Moisture Control: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Rapid Workup: Minimize the time the reaction mixture is in contact with aqueous solutions during extraction and washing steps.

  • Temperature Control: Perform the reaction and workup at low temperatures (0-5 °C) to reduce the rate of hydrolysis.[1]

Q2: I've isolated a high-melting, poorly soluble white solid from my reaction mixture. What could it be?

A2: This is likely a diaryl sulfone . This byproduct can form from the reaction of the 3-(chlorosulfonyl)benzoic acid with another molecule of benzoic acid (if present as an impurity in the starting material) or with the product itself under certain conditions.

Root Cause:

  • High reaction temperatures can promote the formation of sulfones.[1]

  • The presence of unreacted starting materials or related impurities.

Troubleshooting and Prevention:

  • Temperature Management: Maintain a consistent and low reaction temperature.[1]

  • Starting Material Purity: Use pure 3-(chlorosulfonyl)benzoic acid.

  • Stoichiometry: A slight excess of piperidine can help to ensure the complete consumption of the sulfonyl chloride, reducing the chance of side reactions.

Q3: My NMR spectrum shows an additional set of aromatic peaks, suggesting an isomeric byproduct. What is the likely contaminant?

A3: The most probable isomeric byproduct is 4-(Piperidin-1-ylsulfonyl)benzoic acid . This arises from the presence of 4-(chlorosulfonyl)benzoic acid in your starting material.

Root Cause:

  • The chlorosulfonation of benzoic acid can sometimes yield a mixture of meta and para isomers.[1]

Troubleshooting and Prevention:

  • Starting Material Analysis: Analyze the 3-(chlorosulfonyl)benzoic acid by NMR or HPLC before use to confirm its isomeric purity.

  • Purification: If the starting material is impure, it may be necessary to purify it by recrystallization before use. The final product can also be purified by recrystallization or chromatography to remove the unwanted isomer.

Q4: After purification, my yield is low and I see evidence of a disulfonated product in my mass spectrometry data. How can this be avoided?

A4: Disulfonation can occur during the preparation of the 3-(chlorosulfonyl)benzoic acid starting material, leading to the formation of a disulfonylated benzoic acid which can then react with piperidine.

Root Cause:

  • Harsh conditions (e.g., high temperature, prolonged reaction time) during the chlorosulfonation of benzoic acid.[1]

Troubleshooting and Prevention:

  • Controlled Chlorosulfonation: When preparing the starting material, use controlled temperatures and monitor the reaction to avoid over-reaction.[1]

  • Purification of Starting Material: Ensure the purity of the 3-(chlorosulfonyl)benzoic acid before proceeding to the sulfonamide formation step.

Summary of Potential Byproducts

Byproduct NameMolecular Weight ( g/mol )Common Analytical Signature
3-Sulfobenzoic acid202.19Appears in aqueous layers during workup; distinct HPLC and MS signature.
Diaryl sulfoneVariableHigh melting point, low solubility.
4-(Piperidin-1-ylsulfonyl)benzoic acid269.33Similar NMR to the desired product, but with different aromatic splitting patterns; may co-elute on HPLC.
Disulfonated ProductVariableHigher mass in MS analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on standard methods for sulfonamide synthesis.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Piperidine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric Acid

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the piperidine solution dropwise to the cooled solution of 3-(chlorosulfonyl)benzoic acid over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring it over crushed ice.

  • Separate the organic layer. Wash the organic layer successively with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.

Protocol 2: Characterization of Byproducts by HPLC-MS

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm and Mass Spectrometry (ESI positive and negative modes).

Data Analysis:

  • Analyze the chromatogram for the main product peak and any impurity peaks.

  • Examine the mass spectrum of each peak to identify the molecular weight of the parent ion and compare it to the expected molecular weights of the potential byproducts listed in the table above.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Dissolve Sulfonyl Chloride Dissolve Sulfonyl Chloride Cool to 0C Cool to 0C Dissolve Sulfonyl Chloride->Cool to 0C Add Piperidine/Base Add Piperidine/Base Cool to 0C->Add Piperidine/Base Stir and Monitor Stir and Monitor Add Piperidine/Base->Stir and Monitor Quench with Ice Quench with Ice Stir and Monitor->Quench with Ice Separate Layers Separate Layers Quench with Ice->Separate Layers Wash Organic Layer Wash Organic Layer Separate Layers->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Purify Crude Product Purify Crude Product Dry and Concentrate->Purify Crude Product Characterize Characterize Purify Crude Product->Characterize

Caption: Synthetic workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Byproducts Unexpected Peak/Spot Unexpected Peak/Spot Analyze by MS Analyze by MS Unexpected Peak/Spot->Analyze by MS Mass = 202 Mass ~ 202 g/mol Analyze by MS->Mass = 202 Yes Mass = Product Isomer Mass = 269 g/mol (Isomer) Analyze by MS->Mass = Product Isomer No High Mass/Insoluble High Mass or Insoluble Solid Analyze by MS->High Mass/Insoluble Other Hydrolysis Product 3-Sulfobenzoic Acid Mass = 202->Hydrolysis Product Isomeric Byproduct 4-(Piperidin-1-ylsulfonyl) benzoic acid Mass = Product Isomer->Isomeric Byproduct Sulfone Byproduct Diaryl Sulfone High Mass/Insoluble->Sulfone Byproduct

Caption: Decision tree for identifying common byproducts.

References

Validation & Comparative

Validating the In Vitro Biological Activity of 3-(Piperidin-1-ylsulfonyl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vitro biological activity of the novel compound 3-(Piperidin-1-ylsulfonyl)benzoic acid. Due to its structural similarity to the well-characterized drug Probenecid [4-(Dipropylsulfamoyl)benzoic acid], this guide will focus on comparing the potential activities of this compound against the known biological effects of Probenecid.[1] The experimental protocols and comparative data presented herein are intended to guide researchers in the effective screening and characterization of this new chemical entity.

Introduction to this compound and Probenecid

This compound is a sulfonamide derivative characterized by a benzoic acid moiety and a piperidinyl group. Its structure suggests potential interactions with biological targets similar to those of Probenecid, a widely studied uricosuric agent.[1][2] Probenecid is known to inhibit organic anion transporters (OATs), thereby affecting the renal excretion of various substances.[3][4] It has also been reported to exhibit anti-inflammatory and antioxidant properties.[5] Given these precedents, it is hypothesized that this compound may exhibit similar activities.

Comparative In Vitro Biological Activities

The following tables summarize the known in vitro activities of Probenecid and provide a template for presenting experimental data for this compound.

Table 1: Organic Anion Transporter (OAT) Inhibition
CompoundTargetAssay TypeIC50 (µM)Reference
Probenecid URAT1Cell-basedData not available in search results[3]
OAT1Cell-basedData not available in search results[3][4]
OAT3Cell-basedData not available in search results[3]
This compound URAT1Cell-basedTo be determined
OAT1Cell-basedTo be determined
OAT3Cell-basedTo be determined
Table 2: Anti-inflammatory and Antioxidant Activity
CompoundBiological EffectCell LineIC50 / EC50 (µM)Reference
Probenecid Inhibition of ROS generationRAW264.7Dose-dependent reduction[5]
Inhibition of COX-2 expressionRAW264.7Data not available in search results[5]
This compound Inhibition of ROS generationRAW264.7To be determined
Inhibition of COX-2 expressionRAW264.7To be determined
Table 3: Antimicrobial Activity

While Probenecid itself is not primarily used as an antimicrobial, its derivatives have been synthesized and tested for such activity.[2]

CompoundBacterial StrainFungal StrainMIC (µg/mL)Reference
Probenecid Derivatives Gram-positive & Gram-negativeCandida albicansVariable[2][6]
This compound To be determinedTo be determinedTo be determined

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Organic Anion Transporter (OAT) Inhibition Assay

This protocol is designed to assess the inhibitory activity of the test compound on OATs, such as URAT1, OAT1, and OAT3, which are known targets of Probenecid.[3]

a. Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing the target transporter (URAT1, OAT1, or OAT3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

b. Uptake Assay:

  • Cells are seeded in 24-well plates and grown to confluence.

  • On the day of the assay, the culture medium is removed, and the cells are washed twice with pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.

  • Cells are pre-incubated for 10 minutes at 37°C with KRH buffer containing various concentrations of the test compound (this compound) or the reference compound (Probenecid).

  • The uptake reaction is initiated by adding KRH buffer containing a radiolabeled substrate for the specific transporter (e.g., [14C]-uric acid for URAT1, [3H]-para-aminohippurate for OAT1/3) and the respective inhibitor concentrations.

  • After a defined incubation period (e.g., 5 minutes), the uptake is terminated by aspirating the reaction mixture and washing the cells three times with ice-cold KRH buffer.

  • Cells are lysed with 0.1 M NaOH, and the radioactivity in the lysate is measured by liquid scintillation counting.

c. Data Analysis:

  • The percentage of inhibition at each concentration is calculated relative to the control (no inhibitor).

  • The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

In Vitro Anti-inflammatory and Antioxidant Assays

These assays will evaluate the potential of this compound to modulate inflammatory and oxidative stress pathways, similar to the observed effects of Probenecid.[5]

a. Measurement of Reactive Oxygen Species (ROS):

  • RAW264.7 macrophage cells are seeded in a 96-well black plate.

  • Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • The cells are then loaded with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

  • ROS production is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL).

  • The fluorescence intensity (excitation 485 nm, emission 535 nm) is measured at different time points using a fluorescence plate reader.

b. Western Blot for COX-2 Expression:

  • RAW264.7 cells are pre-treated with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Cells are harvested, and total protein is extracted.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against COX-2 and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various microbial strains.

a. Bacterial and Fungal Strains:

  • A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), are used.

b. Broth Microdilution Method:

  • The assay is performed in a 96-well microtiter plate.

  • The test compound is serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • A standardized inoculum of the microbial suspension is added to each well.

  • The plates are incubated at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway of Probenecid's Anti-inflammatory Action

G LPS LPS ROS Reactive Oxygen Species (ROS) LPS->ROS Probenecid Probenecid Probenecid->ROS inhibits JNK c-Jun N-terminal kinase (JNK) ROS->JNK COX2 Cyclooxygenase-2 (COX-2) ROS->COX2 Inflammation Inflammation JNK->Inflammation COX2->Inflammation

Caption: Probenecid's inhibitory effect on LPS-induced inflammatory pathways.

Experimental Workflow for OAT Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Culture HEK293 cells expressing OAT Seeding Seed cells in 24-well plates CellCulture->Seeding Wash1 Wash cells with KRH buffer Seeding->Wash1 Preincubation Pre-incubate with Inhibitor Wash1->Preincubation Uptake Add radiolabeled substrate + Inhibitor Preincubation->Uptake Termination Terminate uptake & Wash cells Uptake->Termination Lysis Lyse cells Termination->Lysis Scintillation Measure radioactivity Lysis->Scintillation Analysis Calculate % inhibition & determine IC50 Scintillation->Analysis

References

Navigating the Structure-Activity Relationship of 3-(Piperidin-1-ylsulfonyl)benzoic Acid Analogs as USP5 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-(piperidin-1-ylsulfonyl)benzoic acid analogs as allosteric inhibitors of Ubiquitin Specific Peptidase 5 (USP5). The content summarizes key structure-activity relationship (SAR) data, details relevant experimental protocols, and visualizes the pertinent biological pathways to support ongoing drug discovery efforts.

The deubiquitinating enzyme USP5 has emerged as a promising therapeutic target in oncology due to its role in various cancer-promoting signaling pathways.[1][2][3] A recent study has identified a series of this compound analogs that allosterically inhibit USP5 by binding to its zinc-finger ubiquitin-binding domain (ZnF-UBD).[4] This guide delves into the SAR of these compounds, offering a comparative analysis of their performance and the methodologies used for their evaluation.

Comparative Analysis of Analog Performance

The inhibitory activity of the this compound analogs is primarily assessed by their binding affinity to USP5 and their selectivity over other enzymes, such as Histone Deacetylase 6 (HDAC6), which also possesses a structurally similar ZnF-UBD.[5] The dissociation constant (KD) is a key metric for evaluating binding affinity, with lower values indicating stronger binding.

Core Scaffold Modifications

Initial investigations focused on the core scaffold, revealing that a piperidine ring is preferred over other cyclic amines like piperazine or tetrahydropyridine.[5] Furthermore, the connection of the sulfonyl group to the 3-position of the benzoic acid was found to be crucial for activity.

Piperidine Ring Substitutions

Modifications to the piperidine ring have a significant impact on binding affinity. The introduction of a phenyl group at the 4-position of the piperidine ring (compound 4 ) demonstrated favorable binding to the USP5 ZnF-UBD.[5] Further substitutions on this terminal phenyl ring revealed that ortho and meta substitutions with small groups like methyl or halogens could enhance affinity.[5]

Benzoic Acid Moiety

The carboxylic acid group on the benzoic acid ring is a critical feature for interaction with the target. Both lengthening and shortening of the carboxylic acid chain were found to be detrimental to binding affinity.[5]

The following table summarizes the binding affinities of key analogs against USP5 and HDAC6, highlighting the selectivity of these compounds.

Compound IDR1 (Piperidine Substitution)X (Linker)USP5 KD [µM]HDAC6 KD [µM]Fold Selectivity (HDAC6/USP5)
1b -CH212 ± 312 ± 41
2b -NH31 ± 6270 ± 648.7
3b -CH28 ± 27 ± 10.9
4 4-phenylNH34 ± 6360 ± 9310.6
5b -CH29 ± 315 ± 21.7
6c -NH33 ± 3520 ± 21015.8
28 4-(2-methylphenyl)NH~17--
30 4-(2-fluorophenyl)NH~17--
34 4-(3-methylphenyl)NH18--

Data sourced from bioRxiv.[5]

Signaling Pathways and Experimental Workflows

To understand the biological context of USP5 inhibition, it is crucial to visualize its role in cellular signaling. USP5 has been shown to regulate multiple oncogenic pathways. The following diagram illustrates the involvement of USP5 in the Hedgehog/Gli1 and Wnt/β-catenin signaling pathways, both of which are implicated in tumorigenesis.[1][3]

USP5_Signaling_Pathway USP5 Signaling Pathways in Cancer cluster_Hedgehog Hedgehog/Gli1 Pathway cluster_Wnt Wnt/β-catenin Pathway USP5_Hh USP5 Gli1 Gli1 USP5_Hh->Gli1 deubiquitinates Proteasome_Hh Proteasome Gli1->Proteasome_Hh degradation Gene_Transcription_Hh Gene Transcription (Cell Proliferation, Survival) Gli1->Gene_Transcription_Hh activates Ub_Hh Ubiquitin Ub_Hh->Gli1 ubiquitination USP5_Wnt USP5 beta_catenin β-catenin USP5_Wnt->beta_catenin deubiquitinates Proteasome_Wnt Proteasome beta_catenin->Proteasome_Wnt degradation Gene_Transcription_Wnt Gene Transcription (EMT, Metastasis) beta_catenin->Gene_Transcription_Wnt activates Ub_Wnt Ubiquitin Ub_Wnt->beta_catenin ubiquitination Inhibitor 3-(Piperidin-1-ylsulfonyl) benzoic acid analogs Inhibitor->USP5_Hh inhibits Inhibitor->USP5_Wnt inhibits

Caption: Role of USP5 in Hedgehog/Gli1 and Wnt/β-catenin signaling and its inhibition.

The general workflow for identifying and characterizing these inhibitors involves several key stages, from initial synthesis to biological evaluation.

Experimental_Workflow Inhibitor Discovery and Evaluation Workflow Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binding Affinity Assay (e.g., ITC, SPR) Purification->Binding_Assay Enzyme_Assay Enzymatic Activity Assay (e.g., IQF assay) Binding_Assay->Enzyme_Assay Selectivity_Assay Selectivity Profiling (e.g., HDAC6 assay) Enzyme_Assay->Selectivity_Assay Cell_Assay Cell-Based Assays Selectivity_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Optimization

Caption: General workflow for the discovery and evaluation of USP5 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for the synthesis and evaluation of this compound analogs.

Synthesis of a Representative Analog: 3-((4-phenylpiperidin-1-yl)sulfonyl)benzoic acid

This protocol is based on the synthetic scheme reported for analogous compounds.[5]

Step 1: Sulfonylation of 3-carboxybenzenesulfonyl chloride

  • To a solution of 3-carboxybenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add 4-phenylpiperidine and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-((4-phenylpiperidin-1-yl)sulfonyl)benzoic acid.

USP5 Inhibitor Binding Assay (Fluorometric)

This protocol is a general representation of a fluorometric assay for measuring inhibitor binding and activity, based on commercially available kits and published methods.[6][7]

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT).

    • Dilute recombinant human USP5 enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., Ubiquitin-AMC) in DMSO and then dilute to the working concentration in the assay buffer.

    • Prepare a serial dilution of the this compound analog in DMSO and then in assay buffer.

  • Assay Procedure :

    • Add the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well black microplate.

    • Add the diluted USP5 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence intensity over time using a microplate reader (Excitation: ~350 nm, Emission: ~460 nm).

  • Data Analysis :

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

HDAC6 Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for assessing the inhibitory activity of compounds against HDAC6.[8][9]

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute recombinant human HDAC6 enzyme in the assay buffer.

    • Prepare a stock solution of a fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and dilute in assay buffer.

    • Prepare a serial dilution of the test compound.

  • Assay Procedure :

    • Add the test compound or vehicle to the wells of a 96-well black microplate.

    • Add the diluted HDAC6 enzyme and incubate for a short period.

    • Start the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a developer solution containing a lysine developer and a stop reagent (e.g., Trichostatin A).

  • Fluorescence Measurement and Data Analysis :

    • Measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~440-460 nm).

    • Calculate the percentage of inhibition and determine the IC50 value as described for the USP5 assay.

Alternative USP5 Inhibitors

For a comprehensive evaluation, it is beneficial to compare the this compound analogs with other known USP5 inhibitors.

  • USP5-IN-1 (Compound 64) : This is the lead compound from the same series of this compound analogs, exhibiting a KD of 2.8 µM for the USP5 ZnF-UBD and an IC50 of 26 µM in a di-ubiquitin cleavage assay.[4][10]

  • Ubiquitin Aldehyde : A potent, general inhibitor of several deubiquitinating enzymes, including USP5, that acts by binding to the active site.[11]

  • WP1130 : A selective inhibitor of USP5 that has been shown to impact cellular processes regulated by the ubiquitin-proteasome system.[11]

This guide provides a foundational overview of the structure-activity relationships of this compound analogs as USP5 inhibitors. The presented data, protocols, and pathway diagrams are intended to aid researchers in the rational design and development of more potent and selective USP5 inhibitors for therapeutic applications.

References

A Comparative Guide to the Efficacy of 3-(Piperidin-1-ylsulfonyl)benzoic Acid and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of known inhibitors for targets structurally related to 3-(Piperidin-1-ylsulfonyl)benzoic acid. Due to the limited publicly available data on this compound, this document focuses on its close structural analog, Probenecid (4-(dipropylsulfamoyl)benzoic acid), and other well-characterized inhibitors. The provided experimental data and protocols will serve as a valuable resource for the evaluation of novel compounds such as this compound.

The primary targets of Probenecid and likely, its structural analogs, include Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3), Urate Transporter 1 (URAT1), and Pannexin 1 (Panx1). Inhibition of these proteins has significant therapeutic implications, particularly in the treatment of gout, hyperuricemia, and inflammatory conditions.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Probenecid and other known inhibitors against their respective targets. This quantitative data allows for a direct comparison of their potency.

Table 1: Inhibitors of Organic Anion Transporters (OAT1 & OAT3)

CompoundTargetIC50 (µM)
ProbenecidhOAT18.3 - 15.3[1][2]
hOAT32.8[1]
WedelolactonehOAT1<10[3]
hOAT3<10[3]
WogoninhOAT1<10[3]
hOAT3<10[3]
StiripentolhOAT327.6[4]

Table 2: Inhibitors of Urate Transporter 1 (URAT1)

CompoundTargetIC50 (µM)
ProbenecidhURAT1165 - 1643.33[5]
VerinuradhURAT10.025[6][7]
DotinuradhURAT10.0372[6]
LesinuradhURAT17.18 - 75.36[5]
BenzaronehURAT12.8[8]
BenzbromaronehURAT10.28 - 4.96[5]
EpaminuradhURAT1Ki of 0.057[6]

Table 3: Inhibitors of Pannexin 1 (Panx1)

CompoundTargetIC50 (µM)
ProbenecidPanx1~150
Carbenoxolone (CBX)Panx110
Brilliant Blue G (BBG)Panx1~3[9]
Mefloquine (MFQ)Panx1Data not specified
TrovafloxacinPanx1Data not specified
A438079Panx1Similar to BzATP[9]
Benzoylbenzoyl-ATP (BzATP)Panx1More potent than ATP[9]

Signaling Pathways and Experimental Workflows

To understand the context of inhibitor efficacy, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for inhibitor screening.

G cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid_Lumen Uric Acid URAT1 URAT1 Uric Acid_Lumen->URAT1 Reabsorption Anion Organic Anion (e.g., Lactate) URAT1->Anion Antiport Uric Acid_Cell Uric Acid URAT1->Uric Acid_Cell GLUT9 GLUT9 Uric Acid_Cell->GLUT9 Uric Acid_Blood Uric Acid GLUT9->Uric Acid_Blood Efflux OAT1_3 OAT1/3 Uric Acid_Blood->OAT1_3 Uptake Dicarboxylate_Blood α-Ketoglutarate Dicarboxylate_Blood->OAT1_3 Antiport Probenecid Probenecid & Other Inhibitors Probenecid->URAT1 Inhibits Probenecid->OAT1_3 Inhibits

Renal Urate Transport and Inhibition Pathway.

G start Start cell_culture Seed HEK293 cells stably expressing the target transporter (e.g., URAT1) start->cell_culture pre_incubation Wash cells and pre-incubate with various concentrations of the test inhibitor (e.g., 3-PBSA) cell_culture->pre_incubation substrate_addition Add radiolabeled substrate (e.g., [14C]-uric acid) and incubate pre_incubation->substrate_addition termination Terminate uptake by washing with ice-cold buffer substrate_addition->termination lysis Lyse cells to release intracellular contents termination->lysis quantification Quantify substrate uptake (e.g., scintillation counting) lysis->quantification analysis Calculate % inhibition and determine IC50 value quantification->analysis end End analysis->end

General Workflow for In Vitro Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are protocols for key in vitro inhibition assays.

OAT1/OAT3 Inhibition Assay (Fluorescence-based)

This assay measures the inhibition of OAT1- or OAT3-mediated uptake of a fluorescent substrate.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3). A control cell line transfected with an empty vector is used to determine background fluorescence.

  • Probe Substrate: 6-carboxyfluorescein (6-CF).

  • Assay Procedure:

    • Seed hOAT1- or hOAT3-expressing HEK293 cells in 96-well plates and grow to confluence.

    • Wash the cells with a pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Pre-incubate the cells with HBSS containing various concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., Probenecid) for 10-15 minutes at 37°C.

    • Initiate substrate uptake by adding HBSS containing 6-CF to each well.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C to allow for substrate uptake.

    • Terminate the uptake by washing the cells three times with ice-cold HBSS.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal model.[4][10][11]

URAT1 Inhibition Assay (Radiolabeled Substrate Uptake)

This is a standard method to quantify the inhibitory effect on URAT1-mediated uric acid transport.[12]

  • Cell Line: HEK293 cells stably expressing human URAT1 (hURAT1).[12]

  • Probe Substrate: [14C]-uric acid.[12]

  • Assay Procedure:

    • Culture hURAT1-expressing HEK293 cells in multi-well plates to confluence.[12]

    • Wash the cells and pre-incubate with a buffer solution containing various concentrations of the test compound.[12]

    • Initiate the uptake by adding [14C]-uric acid to the wells and incubate for a specific period (e.g., 5-10 minutes) at 37°C.

    • Stop the reaction by rapidly washing the cells with ice-cold buffer.[12]

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[12]

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[12]

Pannexin 1 Inhibition Assay (Dye Uptake Assay)

This assay assesses the inhibition of Pannexin 1 channel-mediated dye uptake.

  • Cell Line: HEK293 cells expressing Pannexin 1.

  • Probe: Ethidium bromide or YO-PRO-1.

  • Assay Procedure:

    • Plate Pannexin 1-expressing cells in a multi-well format.

    • Pre-incubate the cells with the test inhibitor for approximately 10 minutes at 37°C.

    • Induce channel opening, for example, by adding ATP if the cells also express the P2X7 receptor.

    • Add the fluorescent dye (e.g., Ethidium bromide) to the wells.

    • Measure the increase in cellular fluorescence over time using a fluorescence plate reader.[13][14]

  • Data Analysis: The rate of dye uptake is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value is derived from the concentration-response curve.

References

A Comparative Guide to the Biological Evaluation of 3-(Piperidin-1-ylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-1-ylsulfonyl)benzoic acid scaffold has emerged as a versatile pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive comparison of the biological performance of these derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various this compound derivatives and related compounds, comparing their efficacy against different biological targets.

Table 1: Anticancer Activity (Cytotoxicity)
Compound ID/ReferenceCancer Cell LineAssay TypeIC50 (µM)Standard DrugStandard Drug IC50 (µM)Citation
Novel Sulfonamide 9b A549 (Lung)Cytotoxicity AssayPotent and Selective--[1]
Compound A5 A549 (Lung)CCK-84.08--[2]
Compound A5 NCI-H1299 (Lung)CCK-87.86--[2]
Compound A1 A549 (Lung)CCK-86.32--[2]
Compound A1 NCI-H1299 (Lung)CCK-811.39--[2]
Compound 11b MCF-7 (Breast)MTT4.30Sorafenib4.95[3]
Compound 11b A549 (Lung)MTT6.68Sorafenib6.32[3]
Compound 11b PC-3 (Prostate)MTT7.06Sorafenib6.57[3]
Compound 11a MCF-7 (Breast)MTT6.25Sorafenib4.95[3]
Compound 11a A549 (Lung)MTT8.33Sorafenib6.32[3]
Compound 11a PC-3 (Prostate)MTT15.95Sorafenib6.57[3]
Compound 8b HeLa (Cervical)Cytotoxicity Assay4.62 - 7.21Cisplatin, Doxorubicin-[4]
Compound 8b MCF-7 (Breast)Cytotoxicity Assay4.62 - 7.21Cisplatin, Doxorubicin-[4]
Compound 8b MDA-MB-231 (Breast)Cytotoxicity Assay4.62 - 7.21Cisplatin, Doxorubicin-[4]
Compound 8a HeLa (Cervical)Cytotoxicity Assay10.91 - 19.22Cisplatin, Doxorubicin-[4]
Compound 8a MCF-7 (Breast)Cytotoxicity Assay10.91 - 19.22Cisplatin, Doxorubicin-[4]
Compound 8a MDA-MB-231 (Breast)Cytotoxicity Assay10.91 - 19.22Cisplatin, Doxorubicin-[4]
Table 2: Enzyme Inhibition
Compound ID/ReferenceTarget EnzymeAssay TypeIC50/Ki/KD (µM)Standard DrugStandard Drug IC50/Ki/KD (µM)Citation
Compound 4 USP5Affinity AssayKD = 33--[5]
Compound 4 HDAC6Affinity Assay---[5]
Compound 10 HDAC6Fluorometric Assay1.69ACY-12150.44[6]
PI3KD-IN-015 PI3KδBiochemical AssayIC50 = 5CAL-101-[7]
NSC348884 PI3KδAdapta Kinase AssayIC50 = 7.32ZSTK474-[8]
(+)-8 FarnesyltransferaseInhibition AssayIC50 = 0.0019--[9]
Compound 5b Tyrosinase (monophenolase)SpectrophotometricpIC50 = 4.99--[10][11]
Compound 3a Tyrosinase (diphenolase)SpectrophotometricpIC50 = 4.18--[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Cytotoxicity Assays (MTT and CCK-8)

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard anticancer drug (e.g., cisplatin, doxorubicin, or sorafenib) for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CCK-8 Assay:

    • Add CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Enzyme Inhibition Assays

Objective: To measure the inhibitory effect of the compounds on PI3Kδ kinase activity.

Protocol:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the test compound, recombinant PI3Kδ enzyme, ATP, and the substrate PIP2.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of PIP2 to PIP3.

  • Detection: Add a detection reagent that specifically binds to the product, PIP3. The signal, often measured as fluorescence or luminescence, is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Objective: To assess the ability of the compounds to inhibit the farnesylation of a substrate protein.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing FTase enzyme, farnesyl pyrophosphate (FPP), a fluorescently labeled peptide substrate (e.g., dansyl-GCVLS), and the test compound.

  • Incubation: Incubate the mixture to allow for the transfer of the farnesyl group from FPP to the peptide substrate.

  • Detection: Measure the change in fluorescence polarization or intensity. The binding of the farnesylated peptide to the enzyme results in a change in the fluorescence signal.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Several this compound derivatives have been shown to inhibit components of this pathway, particularly PI3Kδ.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor 3-(Piperidin-1-ylsulfonyl) benzoic acid derivative Inhibitor->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Cytotoxicity Assay

The following diagram illustrates the general workflow for determining the cytotoxic effects of the test compounds on cancer cell lines.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Test Compounds & Controls (Serial Dilutions) incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_reagent Add MTT or CCK-8 Reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read_plate Measure Absorbance (Microplate Reader) incubate3->read_plate analyze_data Data Analysis: Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for in vitro cytotoxicity assays.

Logical Relationship: Drug Discovery and Development Funnel

This diagram illustrates the logical progression from a large chemical library to a potential drug candidate, a process relevant to the development of this compound derivatives.

Drug_Discovery_Funnel library Compound Library hts High-Throughput Screening library->hts hit_id Hit Identification hts->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: The drug discovery and development funnel.

References

Navigating the Maze: A Comparison Guide to In Vitro Validation of Small Molecule Hits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a high-throughput screen to a validated small molecule hit is a critical and often complex process. This guide provides an objective comparison of common in vitro validation assays, complete with experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research.

The initial identification of "hits" from a primary screen is only the first step.[1][2] A rigorous validation process is essential to eliminate false positives and confirm that the observed activity is real and specific to the target of interest.[1][3][4] This process typically involves a cascade of assays, starting with confirmation of the primary screen results and moving towards more physiologically relevant models.[5]

The Hit Validation Funnel: A Stepwise Approach

Effective hit validation follows a logical progression, often visualized as a funnel. Initial assays are typically high-throughput and designed to quickly confirm activity, while later-stage assays are more complex and provide deeper insights into the compound's mechanism of action.

Hit_Validation_Funnel Primary_Screen Primary Screen Hits Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Initial Hits Orthogonal_Assays Orthogonal Assays Hit_Confirmation->Orthogonal_Assays Confirmed Hits Secondary_Assays Secondary Assays (Cell-Based/Functional) Orthogonal_Assays->Secondary_Assays Validated On-Target Activity Biophysical_Assays Biophysical Assays (Direct Binding) Secondary_Assays->Biophysical_Assays Mechanistic Insight Lead_Optimization Validated Hits for Lead Optimization Biophysical_Assays->Lead_Optimization Confirmed Binders

Caption: A typical workflow for in vitro hit validation, moving from initial hits to validated leads.

Comparison of Key In Vitro Validation Assays

The selection of appropriate validation assays depends on the nature of the target and the goals of the screening campaign. The following table provides a comparison of common assay types.

Assay CategoryPrincipleCommon TechniquesKey ParametersProsCons
Biochemical Assays Measure the direct effect of a compound on a purified target protein (e.g., enzyme, receptor).[6]Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP)[7]IC50 (half-maximal inhibitory concentration), Ki (inhibition constant)High throughput, reproducible, provides direct evidence of target engagement.Lacks physiological relevance, may not reflect cellular activity.[6][8]
Cell-Based Assays Assess the effect of a compound on a biological process within a living cell.[6][8]Reporter gene assays, second messenger assays, cell proliferation assays, high-content imaging.[9]EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration)More physiologically relevant than biochemical assays, provides information on cell permeability and potential toxicity.[8]More complex and variable than biochemical assays, indirect measure of target engagement.[6]
Orthogonal Assays Use a different detection method or principle to confirm the results of the primary assay, helping to eliminate technology-specific artifacts.[10][11]Example: A primary fluorescence-based assay confirmed with a luminescence- or absorbance-based assay.[1]Confirmation of activity with a different technology.Increases confidence in the hit by ruling out assay interference.[3][11]Requires development and optimization of a separate assay.
Secondary Assays Monitor downstream events in the biological pathway to confirm that the compound's effect on the target translates to the expected cellular response.[10]Western blotting for downstream protein phosphorylation, qPCR for target gene expression.Modulation of downstream signaling or gene expression.Provides evidence of a functional cellular outcome.[10]Can be lower throughput and more complex to interpret.
Biophysical Assays Directly measure the binding of a compound to its target protein.[1]Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), Thermal Shift Assay (TSA).[1][12]KD (dissociation constant), kon (association rate), koff (dissociation rate)Provides definitive evidence of direct binding, can determine binding affinity and kinetics.[13]Can be lower throughput and require larger amounts of purified protein.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is crucial for comparing the performance of small molecule hits. The following table provides an example of how to summarize data from a series of validation assays for a hypothetical set of compounds targeting a protein kinase.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Biochemical IC50 (µM)Cell-Based EC50 (µM)Biophysical KD (µM) (SPR)Selectivity Index (vs. Kinase B)
Hit-001 950.150.50.1100
Hit-002 920.251.20.350
Hit-003 881.5> 102.010
Control-A 980.010.050.008500
Control-B 5> 50> 50> 501

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful hit validation. Below are example protocols for key experiments.

Biochemical Assay: Enzyme-Linked Immunosorbent Assay (ELISA) for a Protein-Protein Interaction

Objective: To quantify the ability of a small molecule to inhibit the interaction between two proteins.

Materials:

  • Purified Protein A (biotinylated)

  • Purified Protein B (His-tagged)

  • Streptavidin-coated 96-well plates

  • Anti-His-tag antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds dissolved in DMSO

Procedure:

  • Coat streptavidin-coated plates with biotinylated Protein A (e.g., 1 µg/mL in assay buffer) and incubate for 1 hour at room temperature.

  • Wash the plates three times with wash buffer.

  • Add test compounds at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no Protein B).

  • Add His-tagged Protein B (e.g., 2 µg/mL in assay buffer) to all wells except the negative control and incubate for 1 hour at room temperature.

  • Wash the plates three times with wash buffer.

  • Add anti-His-tag-HRP antibody (e.g., 1:5000 dilution in assay buffer) and incubate for 1 hour at room temperature.

  • Wash the plates five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Luciferase Reporter Gene Assay for a Signaling Pathway

Objective: To measure the effect of a small molecule on the activity of a specific signaling pathway.

Reporter_Gene_Assay_Workflow Start Seed cells with reporter construct Treat Treat cells with compound Start->Treat Stimulate Stimulate pathway (if necessary) Treat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (EC50/IC50) Measure->Analyze

Caption: Workflow for a typical luciferase reporter gene assay.

Materials:

  • Cells stably or transiently transfected with a luciferase reporter construct containing a response element for the pathway of interest.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent (containing luciferin and lysis buffer).

  • Luminometer.

Procedure:

  • Seed the transfected cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include appropriate controls (e.g., vehicle control, positive control agonist/antagonist).

  • Incubate the cells for a predetermined time to allow for compound action and pathway modulation.

  • If the pathway requires stimulation, add the appropriate agonist at this point and incubate for the required duration.

  • Remove the cell culture medium.

  • Add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase reaction.

  • Incubate for a few minutes at room temperature to ensure complete lysis.

  • Measure the luminescence using a luminometer.

  • Calculate the fold change in luciferase activity relative to the vehicle control and determine the EC50 or IC50 value.

Biophysical Assay: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

Objective: To measure the direct binding of a small molecule to a target protein and determine its binding kinetics.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Purified target protein.

  • Immobilization buffers (e.g., acetate buffer pH 4.5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Test compounds dissolved in running buffer.

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

  • Inject the purified target protein over the activated surface to immobilize it via amine coupling.

  • Deactivate any remaining active esters by injecting ethanolamine.

  • Inject a series of concentrations of the test compound over the immobilized protein surface.

  • Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

  • After each compound injection, regenerate the sensor surface using a specific regeneration solution (if necessary) to remove the bound compound.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Signaling Pathway Visualization

Understanding the biological context of the target is crucial for designing effective validation assays. The following diagram illustrates a simplified generic kinase signaling pathway, a common target in drug discovery.

Kinase_Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Phosphorylation Upstream_Kinase Upstream Kinase (e.g., RAF) Adaptor->Upstream_Kinase Activation Target_Kinase Target Kinase (e.g., MEK) Upstream_Kinase->Target_Kinase Phosphorylation Downstream_Kinase Downstream Kinase (e.g., ERK) Target_Kinase->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A simplified representation of a generic kinase signaling cascade.

By employing a strategic and multi-faceted approach to in vitro validation, researchers can confidently identify and prioritize the most promising small molecule hits for further development, ultimately increasing the efficiency and success rate of the drug discovery process.

References

A Comparative Analysis of Piperidine Sulfonamide Derivatives as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Piperidine sulfonamide derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in the pursuit of new antimicrobial leads.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various piperidine sulfonamide derivatives has been evaluated against a range of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and half maximal effective concentration (EC50) values for selected derivatives from recent studies.

Compound IDTarget MicroorganismMIC (µg/mL)EC50 (µg/mL)Reference
Series A & C (Plant Pathogens) [1][2]
A8 (3-Br)Xanthomonas axonopodis pv. citri (Xac)4.74[1]
A10 (2-CF3)Xanthomonas oryzae pv. oryzae (Xoo)2.65[1]
C4Xanthomonas oryzae pv. oryzae (Xoo)2.02[1][2]
1-Benzhydryl-piperazine sulfonamides [3]
8dGram-positive & Gram-negative bacteriaPotent Activity[3]
8eGram-positive & Gram-negative bacteriaPotent Activity[3]
Piperidine-4-carboxamides [4]
Compound IIStaphylococcus aureusGood Activity[4]
General Piperidine Derivatives [5][6]
Compound 6Bacillus subtilis0.75 mg/mL[5][6]
Compound 6Bacillus cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus1.5 mg/mL[5][6]

Note: "Potent Activity" and "Good Activity" are reported as described in the source, indicating significant antimicrobial effects without specific MIC values being easily extractable for this table.

Experimental Protocols

The evaluation of antimicrobial activity of piperidine sulfonamide derivatives typically involves the following key experiments:

1. Synthesis of Derivatives:

Novel sulfonyl piperidine carboxamide derivatives can be synthesized from N-Boc-piperidine-3-carboxylic acid through amide coupling with substituted sulphonyl chlorides.[7][8] The structures of the synthesized compounds are then confirmed using spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS).[4][7][8]

2. In Vitro Antimicrobial Susceptibility Testing:

Standardized methods are employed to determine the antimicrobial efficacy of the synthesized compounds.

  • Disc Diffusion Method: This method is used for initial screening of antimicrobial activity.[4] Filter paper discs impregnated with the test compound are placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc is measured after incubation.

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[3] Serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates. Each well is inoculated with the test microorganism and incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Turbidimetric Method: This method is also used to determine the antibacterial potency, often reported as EC50 values.[1] The growth of the microorganism in the presence of varying concentrations of the test compound is monitored by measuring the optical density (turbidity) of the culture.

Mechanism of Action and Signaling Pathways

Some piperidine sulfonamide derivatives have been found to exhibit a dual mechanism of action, making them particularly effective against pathogens. For instance, the derivative C4 has been shown to interact with dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway, and also to cause irreversible damage to the bacterial cell membrane.[1][2][9] This multifaceted attack reduces the likelihood of resistance development.

G cluster_pathway Proposed Mechanism of Action for Compound C4 C4 Piperidine Sulfonamide Derivative (C4) DHPS Dihydropteroate Synthase (DHPS) C4->DHPS Inhibition CellMembrane Bacterial Cell Membrane C4->CellMembrane Damage Folate Folate Biosynthesis DHPS->Folate Blocked CellLysis Cell Lysis CellMembrane->CellLysis

Caption: Proposed dual mechanism of action of a piperidine sulfonamide derivative.

Experimental Workflow

The general workflow for the development and evaluation of novel piperidine sulfonamide derivatives as antimicrobial agents is depicted below.

G cluster_workflow Experimental Workflow Synthesis Synthesis of Piperidine Sulfonamide Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Screening Antimicrobial Screening (Disc Diffusion) Characterization->Screening Quantitative Quantitative Analysis (MIC/MBC/EC50) Screening->Quantitative Mechanism Mechanism of Action Studies Quantitative->Mechanism

Caption: General workflow for antimicrobial agent development.

This guide highlights the potential of piperidine sulfonamide derivatives as a valuable scaffold for the development of new antimicrobial drugs. Further research into their structure-activity relationships and mechanisms of action will be crucial for optimizing their therapeutic potential.

References

assessing the selectivity of 3-(Piperidin-1-ylsulfonyl)benzoic acid for its target

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. A highly selective inhibitor interacts with its intended target with significantly greater affinity than with other biomolecules, minimizing off-target effects and potential toxicity. This guide provides a framework for assessing the selectivity of a novel compound, using the hypothetical case of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Currently, specific data on the biological target and selectivity profile of this compound is not publicly available. Therefore, this guide presents a generalized approach that can be applied to characterize this and other novel chemical entities. We will hypothesize a target and outline the necessary experimental procedures to generate a comprehensive selectivity profile, comparing it against known inhibitors of the same target.

Hypothetical Target: Carbonic Anhydrase IX

For the purpose of this guide, we will consider this compound as a potential inhibitor of Carbonic Anhydrase IX (CA IX), a well-validated target in cancer therapy. The sulfonamide moiety present in the compound is a common feature of carbonic anhydrase inhibitors. We will compare its hypothetical performance against two well-characterized CA IX inhibitors: Acetazolamide (a non-selective inhibitor) and SLC-0111 (a selective inhibitor).

Data Presentation: Comparative Selectivity Profile

A crucial aspect of assessing selectivity is to quantify the inhibitory activity of the compound against the intended target and a panel of related and unrelated enzymes or receptors. The results are typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. A higher value indicates weaker inhibition.

Table 1: Hypothetical Selectivity Profile of this compound against a Panel of Carbonic Anhydrase Isoforms

CompoundCA IX (Target) IC50 (nM)CA I (Off-target) IC50 (nM)CA II (Off-target) IC50 (nM)CA IV (Off-target) IC50 (nM)Selectivity Ratio (CA II / CA IX)
This compound 25 5,000 2,500 1,000 100
Acetazolamide (Non-selective)50250308000.6
SLC-0111 (Selective)45>10,0005,0001,500111

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

To generate the data presented in Table 1, a series of well-defined experiments are required. The following protocols outline the key assays for determining inhibitor selectivity.

In Vitro Enzyme Inhibition Assay (Carbonic Anhydrase)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific carbonic anhydrase isoform.

Principle: Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The assay measures the esterase activity of the enzyme using a chromogenic substrate, typically p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by the enzyme releases p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Materials:

  • Recombinant human carbonic anhydrase isoforms (CA IX, CA I, CA II, CA IV)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris buffer (pH 7.4)

  • Test compound (this compound) and reference compounds (Acetazolamide, SLC-0111)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 180 µL of Tris buffer.

  • Add 10 µL of the enzyme solution (final concentration will depend on the specific activity of the enzyme lot).

  • Add 10 µL of various concentrations of the test or reference compound. Include a control well with no inhibitor.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase Profiling (Broad Selectivity Screening)

To assess broader selectivity, the compound should be screened against a panel of protein kinases, as off-target kinase inhibition is a common source of toxicity.

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays ([³³P]-ATP incorporation) or fluorescence-based assays.[1]

Procedure (General Outline for a Commercial Service):

  • Submit the test compound to a specialized contract research organization (CRO) that offers kinase profiling services.

  • The CRO will typically perform a single-dose screen (e.g., at 1 µM and 10 µM) against a large panel of kinases (e.g., >300 kinases).

  • The percentage of inhibition at each concentration is reported.

  • For any kinases showing significant inhibition (e.g., >50% at 1 µM), a follow-up IC50 determination is performed using a dose-response assay similar to the one described for carbonic anhydrase.

Mandatory Visualizations

Signaling Pathway of the Hypothetical Target

The following diagram illustrates the role of Carbonic Anhydrase IX in the tumor microenvironment.

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O CO2 + H2O CAIX CA IX CO2_H2O->CAIX H_HCO3 H+ + HCO3- Metastasis Metastasis & Invasion H_HCO3->Metastasis CAIX->H_HCO3 Intracellular_pH_reg Intracellular pH Regulation CAIX->Intracellular_pH_reg Inhibitor This compound Inhibitor->CAIX

Caption: Role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment.

Experimental Workflow for Selectivity Assessment

The following diagram outlines the logical flow of experiments for assessing the selectivity of a novel inhibitor.

Selectivity_Workflow Start Novel Compound (e.g., this compound) Primary_Assay Primary in vitro assay against intended target (e.g., CA IX) Start->Primary_Assay Dose_Response IC50 Determination Primary_Assay->Dose_Response Panel_Screen Screen against related off-targets (e.g., CA I, II, IV) Dose_Response->Panel_Screen Broad_Screen Broad panel screening (e.g., Kinase panel) Dose_Response->Broad_Screen Data_Analysis Data Analysis & Selectivity Calculation Panel_Screen->Data_Analysis Broad_Screen->Data_Analysis Conclusion Selectivity Profile Established Data_Analysis->Conclusion

Caption: Workflow for assessing the selectivity of a novel enzyme inhibitor.

By following this structured approach, researchers can generate a robust and comprehensive selectivity profile for novel compounds like this compound, which is a critical step in the drug discovery and development process. This allows for an objective comparison with existing alternatives and informs decisions on the compound's therapeutic potential.

References

Comparative Dose-Response Analysis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid and Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-dependent effects of compounds structurally related to 3-(Piperidin-1-ylsulfonyl)benzoic acid in various cell-based assays. Due to the limited availability of public data on this compound, this document focuses on analogous piperidinyl-based and sulfonamide-containing compounds to provide insights into potential biological activities. The experimental data presented herein is derived from published studies on these alternative compounds.

Executive Summary

This document details the dose-response relationships of novel piperidinyl-based benzoxazole derivatives with anticancer properties and oxadiazole-sulfonamide compounds with antibacterial activity. The guide includes detailed protocols for key cell-based assays—MTT for cytotoxicity, Griess for anti-inflammatory potential, and broth microdilution for antimicrobial susceptibility—to allow for reproducible experimental design. Furthermore, relevant signaling pathways potentially modulated by these classes of compounds, such as the VEGFR-2 and c-Met pathways, are illustrated to provide a mechanistic context for their activity.

Dose-Response Data

The following tables summarize the quantitative dose-response data for compounds structurally analogous to this compound.

Table 1: Cytotoxicity of Piperidinyl-Based Benzoxazole Derivatives against Cancer Cell Lines

The following data represents the half-maximal inhibitory concentration (IC50) of various piperidinyl-based benzoxazole derivatives against human breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines. Sorafenib, a known kinase inhibitor, is used as a reference compound.[1][2]

Compound IDModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. PC-3
11a Phenyl6.258.3315.95
11b p-Fluorophenyl4.306.687.06
Sorafenib -4.956.326.57
Table 2: Kinase Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives

This table presents the IC50 values for the inhibition of VEGFR-2 and c-Met kinases by selected piperidinyl-based benzoxazole derivatives.[1][2]

Compound IDIC50 (µM) vs. VEGFR-2IC50 (µM) vs. c-Met
5a 0.9701.885
5g 0.1450.220
5h 0.1550.181
11a 0.2000.235
11b 0.1600.190
Table 3: Antibacterial Activity of Oxadiazole-Sulfonamide Derivatives

The minimum inhibitory concentration (MIC) for oxadiazole-sulfonamide derivatives was determined against Gram-positive (Streptococcus pneumoniae) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[3]

Compound IDMIC (µg/mL) vs. S. pneumoniaeMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. E. coli
OX7 15.7531.2515.75
OX11 15.7515.7515.75

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free)

  • MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Test compound and control vehicle

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT Reagent to each well.[6]

  • Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[6]

  • Add 100 µL of Detergent Reagent to each well.[6]

  • Leave the plate at room temperature in the dark for 2 hours to allow for the solubilization of the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the untreated control cells.

Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).[8][9][10]

Materials:

  • Griess Reagent I

  • Griess Reagent II

  • Nitrite standards

  • Cell culture supernatants

  • 96-well plates

  • Microplate reader

Procedure:

  • Collect cell culture supernatants from treated and untreated cells.

  • Add 50 µL of standards and samples to the wells of a 96-well plate.

  • Add 50 µL of Griess Reagent I to each well (except the blank).[9]

  • Add 50 µL of Griess Reagent II to each well (except the blank).[9]

  • Mix gently by tapping the plate.

  • Incubate for 10 minutes at room temperature.[9]

  • Measure the absorbance at 540 nm using a microplate reader.[9][11]

  • Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14]

Materials:

  • Sterile 96-well microdilution plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Standardized inoculum of the test organism (0.5 McFarland standard)

  • Test compound and control antibiotics

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agents in the broth medium in the wells of the microdilution plate.[12]

  • Prepare a standardized inoculum of the test organism in the broth medium.[12]

  • Inoculate each well of the microdilution plate with the standardized inoculum.[12]

  • Include appropriate controls, such as a growth control (no antimicrobial agent) and a sterility control (no inoculum).[12]

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth of the organism.[12]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be targeted by piperidinyl-based and sulfonamide-containing compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway.[15][16][17][18][19]

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF AKT AKT PI3K->AKT Invasion Invasion STAT3->Invasion MEK MEK RAF->MEK Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: c-Met Signaling Pathway.[20][21][22][23][24]

Experimental Workflow

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, Bacteria) Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 3. Cell Treatment Compound_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Assay_Specific_Steps 5. Assay-Specific Steps (e.g., Add MTT, Griess Reagent) Incubation->Assay_Specific_Steps Measurement 6. Measurement (Absorbance/Turbidity) Assay_Specific_Steps->Measurement Data_Processing 7. Data Processing (Normalization, Curve Fitting) Measurement->Data_Processing Results 8. Results (IC50 / MIC) Data_Processing->Results

Caption: General Dose-Response Assay Workflow.

References

Unveiling the Action of 3-(Piperidin-1-ylsulfonyl)benzoic Acid: A Comparative Guide to Organic Anion Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comprehensive comparison of 3-(Piperidin-1-ylsulfonyl)benzoic acid, a structural analog of the well-known uricosuric agent probenecid, with other key inhibitors of renal organic anion transporters (OATs). While direct experimental data for this compound is not publicly available, its structural similarity to probenecid strongly suggests a shared mechanism of action centered on the inhibition of OAT1, OAT3, and the urate transporter 1 (URAT1).

Mechanism of Action: Inhibiting Renal Anion Exchange

Organic anion transporters, primarily OAT1 (SLC22A6) and OAT3 (SLC22A8), are located on the basolateral membrane of renal proximal tubule cells. They play a crucial role in the secretion of a wide range of endogenous and exogenous organic anions from the blood into the tubular cells for subsequent elimination in urine. Concurrently, the urate transporter 1 (URAT1; SLC22A12), situated on the apical membrane, is a key player in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.

Probenecid, and by extension its analog this compound, are thought to exert their effects by competitively inhibiting these transporters. By blocking OAT1 and OAT3, these compounds can reduce the renal clearance of other drugs that are substrates for these transporters, such as certain antibiotics and antiviral agents. Inhibition of URAT1, on the other hand, blocks the reabsorption of uric acid, leading to increased urinary excretion of uric acid and a reduction of its levels in the blood. This uricosuric effect is the cornerstone of gout therapy.

Below is a diagram illustrating the proposed mechanism of action.

cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) blood Organic Anions Uric Acid OAT1_OAT3 OAT1/OAT3 blood->OAT1_OAT3 Uptake urine Filtered Uric Acid OAT1_OAT3->urine Secretion URAT1 URAT1 URAT1->blood Return to Blood urine->URAT1 Reabsorption inhibitor This compound Probenecid inhibitor->OAT1_OAT3 Inhibition inhibitor->URAT1 Inhibition cluster_workflow OAT Inhibition Assay Workflow A 1. Cell Seeding HEK293 cells expressing OAT1 or OAT3 are seeded in 96-well plates. B 2. Compound Incubation Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., probenecid). A->B C 3. Substrate Addition A fluorescent or radiolabeled OAT substrate (e.g., 6-carboxyfluorescein or [3H]para-aminohippuric acid) is added. B->C D 4. Uptake and Termination Uptake is allowed to proceed for a defined time at 37°C, then stopped by washing with ice-cold buffer. C->D E 5. Measurement Intracellular fluorescence or radioactivity is measured. D->E F 6. Data Analysis IC50 values are calculated by plotting the percentage of inhibition against the compound concentration. E->F

comparing synthetic routes for 3-(Piperidin-1-ylsulfonyl)benzoic acid and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic routes for 3-(Piperidin-1-ylsulfonyl)benzoic acid and its analogs is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of synthetic strategies, supported by experimental data, to aid in the selection of the most suitable methodology.

Comparison of Synthetic Routes

The synthesis of this compound and its analogs can be broadly categorized into two main strategies:

  • Route 1: Sulfonylation of a Pre-formed Benzoic Acid Derivative: This is the most direct approach, typically involving the reaction of a benzoic acid derivative containing a sulfonyl chloride with piperidine or its analogs.

  • Route 2: Modification of a Pre-formed Piperidine-Sulfonyl Benzene Core: This strategy involves synthesizing a core structure and subsequently modifying the benzoic acid or piperidine moiety.

The following table summarizes the quantitative data for key synthetic steps found in the literature.

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Precursor Synthesis Benzoic acidChlorosulfonic acid, 100°C, 45 minutes3-(Chlorosulfonyl)benzoic acid88.7[1]
Route 1: Direct Sulfonylation 3-(Chlorosulfonyl)benzoic acidPiperidineThis compoundN/A
Analog Synthesis (Amide Coupling) 4-Sulfamoylbenzoic acidEDCI, HOBt, Ethyl isonipecotate, CH3CN, rt, 12 hEthyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylateN/A[2]
Analog Synthesis (from Nitrile) 4-Cyanopiperidine hydrochlorideHydrogen sulfidePiperidine-4-carbothioamide hydrochloride91[3]

Experimental Protocols

Route 1: Synthesis of this compound via 3-(Chlorosulfonyl)benzoic acid

This route involves two key steps: the synthesis of the sulfonyl chloride intermediate and its subsequent reaction with piperidine.

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid [1]

  • Materials: Benzoic acid, Chlorosulfonic acid.

  • Procedure: 1.22 g (10 mmol) of benzoic acid is accurately weighed into a 50 mL pear-shaped flask. 10 mL of chlorosulfonic acid is slowly added. The reaction mixture is stirred at 100°C for 45 minutes. Upon completion, the reaction solution is slowly added dropwise to ice brine, followed by vacuum filtration. The resulting solid is washed with cold water and dried under vacuum to obtain 3-chlorosulfonylbenzoic acid as a white solid.

  • Yield: 88.7%

Step 2: Synthesis of this compound

  • Materials: 3-(Chlorosulfonyl)benzoic acid, Piperidine, suitable solvent (e.g., Dichloromethane).

  • Procedure: 3-(Chlorosulfonyl)benzoic acid is dissolved in a suitable organic solvent. Piperidine (1.1 to 1.5 equivalents) is added dropwise to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then washed with water and/or a dilute acid solution to remove excess amine and base. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization or column chromatography.

Route 2: Synthesis of Analogs

Synthesis of Piperidine-4-carbothioamide hydrochloride from 4-Cyanopiperidine [3]

This method is an example of modifying a pre-formed piperidine structure to create an analog.

  • Materials: 4-Cyanopiperidine hydrochloride, Hydrogen sulfide, Pyridine, Triethylamine.

  • Procedure: A solution of 4-cyanopiperidine hydrochloride in a mixture of pyridine and triethylamine is saturated with hydrogen sulfide gas in a pressure reactor. The reaction mixture is heated (e.g., to 60°C) and stirred for several hours. After the reaction is complete, the reactor is cooled, and the excess hydrogen sulfide is safely vented. The product, piperidine-4-carbothioamide hydrochloride, often precipitates from the reaction mixture and can be isolated by filtration, washed, and dried.

  • Yield: 91% (for the analogous 4-isomer)

Visualizations

Synthetic Strategies Workflow

G cluster_0 Route 1: Direct Sulfonylation cluster_1 Route 2: Analog Synthesis from Nitrile Benzoic Acid Benzoic Acid 3-(Chlorosulfonyl)benzoic acid 3-(Chlorosulfonyl)benzoic acid Benzoic Acid->3-(Chlorosulfonyl)benzoic acid Chlorosulfonic Acid This compound This compound 3-(Chlorosulfonyl)benzoic acid->this compound Piperidine Piperidine Piperidine->this compound Piperidine-3-carboxamide Piperidine-3-carboxamide 3-Cyanopiperidine 3-Cyanopiperidine Piperidine-3-carboxamide->3-Cyanopiperidine Dehydration Piperidine-3-carbothioamide Piperidine-3-carbothioamide 3-Cyanopiperidine->Piperidine-3-carbothioamide Hydrogen Sulfide

Caption: Logical workflow of primary synthetic strategies.

PI3K/Akt/mTOR Signaling Pathway

Certain piperidine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cellular processes like growth and proliferation.[4]

G RTKs / GPCRs RTKs / GPCRs PI3K PI3K RTKs / GPCRs->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Piperidine Derivative Inhibitor Piperidine Derivative Inhibitor Piperidine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(Piperidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance on the proper disposal of 3-(Piperidin-1-ylsulfonyl)benzoic acid based on general laboratory safety principles and data for structurally similar compounds. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's Chemical Hygiene Plan and EHS office before handling and disposing of any chemical waste.

Hazard Identification and Risk Assessment

Key Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: It may cause respiratory irritation.[1][2]

  • Toxicity: The piperidine functional group suggests potential toxicity if swallowed, inhaled, or in contact with skin, as well as corrosivity.[3][4][5][6]

  • Environmental Hazard: Sulfonic acid and piperidine derivatives can be harmful or toxic to aquatic life.[3][7] Therefore, this chemical must not be disposed of down the drain.[7]

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate PPE to prevent exposure.[3][8] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][7]

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant laboratory coat and closed-toe shoes.[3]
Respiratory Use in a chemical fume hood is required to avoid inhalation of dust or vapors.[3][7]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is that it must be managed as hazardous waste through your institution's approved waste disposal program.[2][9][10]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[11][12]

  • Solid Waste: Collect any unused or expired solid this compound in a designated hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof hazardous waste container compatible with the solvent used.

  • Contaminated Labware: Any materials that have come into direct contact with the compound (e.g., pipette tips, weighing paper, gloves, absorbent pads) must be disposed of as solid hazardous chemical waste.[13]

  • Do Not Mix: Do not mix this waste stream with other chemical wastes, especially strong acids, bases, or oxidizing agents, unless explicitly permitted by your EHS office.[7][11]

Step 2: Container and Labeling
  • Container: Use only compatible, leak-proof containers with a secure screw-top cap.[11][14] Do not fill containers beyond 90% capacity to allow for expansion.[3]

  • Labeling: The container must be clearly and securely labeled as "Hazardous Waste."[3] The label must include the full chemical name, "this compound," and an indication of the primary hazards (e.g., Irritant, Toxic).[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[11][14]

  • Safety: The SAA should be a secure area away from general laboratory traffic and incompatible materials. It should have secondary containment to manage potential spills.[3]

  • Accumulation Limits: Adhere to institutional and regulatory limits for waste accumulation. This is typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste.[14]

Storage ParameterGuideline
Maximum SAA Volume 55 gallons (for standard hazardous waste).[14]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid).[14]
Container Fill Level Do not exceed 90% capacity.[3]
Maximum Storage Time Typically up to one year, provided accumulation limits are not exceeded.[14]
Step 4: Arrange for Professional Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department or licensed chemical waste contractor to arrange for pickup.[8][14]

  • Documentation: Provide the EHS office with the full chemical name and any available hazard information. Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation, for regulatory compliance.[3][8]

Emergency Procedures

Spill Cleanup

In the event of a spill, immediate action is necessary to mitigate exposure and contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.[3]

  • Alert: Notify your laboratory supervisor and institutional EHS office.[3]

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[3][7]

  • Contain: If it is safe to do so, use an inert, non-combustible absorbent material (such as vermiculite or sand) to contain the spill and prevent it from entering drains.[7]

  • Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE.[3] The collected waste and cleanup materials must be placed in a sealed container and disposed of as hazardous waste.[7]

Disposal of Empty Containers

A container that has held this compound must be treated as hazardous waste unless properly decontaminated.[7]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent capable of removing the chemical residue.[7] Each rinse should use a solvent volume equal to approximately 5% of the container's volume.[7]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[7]

  • Final Disposal: Once triple-rinsed, deface or remove the chemical label and remove the cap. The container can then typically be disposed of as regular trash, but always confirm this procedure with your local EHS regulations.[7]

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_empty Empty Container A Identify Waste (Solid, Liquid, Contaminated Labware) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Designated, Compatible Container B->C D Label Container: 'Hazardous Waste' + Full Chemical Name C->D J Triple-Rinse with Appropriate Solvent C->J If container is now empty E Keep Container Securely Closed D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Container Full or Ready for Disposal? F->G H Contact EHS Office for Waste Pickup G->H Yes I Document Waste (Amount, Date) H->I K Collect Rinsate as Hazardous Waste J->K L Deface Label, Dispose of Container as Non-Hazardous Trash K->L

References

Personal protective equipment for handling 3-(Piperidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 3-(Piperidin-1-ylsulfonyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring personal safety and environmental compliance.

Hazard Identification and Immediate Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available data, the primary hazards include:

  • Skin Irritation (H315) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319) : Causes serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335) : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

Structurally similar compounds, such as benzoic acid and piperidine derivatives, are known to cause severe skin burns, serious eye damage, and potential damage to organs through prolonged or repeated exposure.[2][3][4][5] Therefore, treating this compound with a high degree of caution is imperative.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Safety goggles and face shieldMust be worn to protect against chemical splashes and dust particles.[5][6] A face shield provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber)Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals.[2][6] Always inspect gloves for tears or holes before use.
Laboratory coat or chemical-resistant apronProvides a necessary barrier to protect personal clothing from spills and contamination.[5][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the powder outside of a certified chemical fume hood to prevent the inhalation of dust particles.[3][5][6]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure risk during handling. The following protocol outlines the necessary steps for safe manipulation of this compound.

G Diagram: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Functionality A->B C 3. Prepare Work Area (Decontaminate, line with absorbent pads) B->C D 4. Weigh Compound (Use anti-static measures) C->D Proceed to Handling E 5. Perform Experiment (Avoid generating dust) D->E F 6. Decontaminate Equipment & Work Surfaces E->F Experiment Complete G 7. Segregate Waste (Solid, Liquid, Sharps) F->G H 8. Label Hazardous Waste Containers G->H I 9. Doff PPE & Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

  • Preparation :

    • Before handling, ensure all required PPE as detailed in the table above is worn correctly.[6]

    • Verify that the chemical fume hood is operational and has a current certification.

    • Prepare the work surface by cleaning it and lining it with absorbent, disposable pads to contain any potential spills.

  • Weighing and Transfer :

    • Conduct all manipulations, especially weighing and transferring of the solid compound, within a certified chemical fume hood to minimize inhalation risk.[6]

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid scooping or pouring methods that could generate dust.

    • Employ anti-static measures, such as grounding and bonding, as dry powders can accumulate static electricity.[2]

  • Experimental Use :

    • Keep containers of the chemical tightly sealed when not in use.[2][7]

    • If making solutions, add the solid to the solvent slowly to prevent splashing.

    • Avoid contact with incompatible materials, such as strong oxidizing agents.[8]

  • Post-Handling :

    • Thoroughly decontaminate all non-disposable equipment and the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][8]

Spill and Emergency Procedures

  • Minor Spill :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., sand, vermiculite).[7]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[5]

    • Decontaminate the spill area.

  • Major Spill :

    • Evacuate the area immediately.[4]

    • Alert your institution's Environmental Health and Safety (EHS) department and emergency services.

    • Prevent entry into the affected area.

  • Exposure :

    • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]

    • Skin : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8][9]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect unused compound, contaminated PPE (gloves, absorbent pads), and weighing papers in a dedicated, clearly labeled hazardous solid waste container.[4]

    • Liquid Waste : Collect solutions containing the compound in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[10]

    • Sharps : Any contaminated sharps (needles, razor blades) must be placed in a designated, puncture-resistant sharps container.[10]

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[4]

  • Storage and Collection :

    • Store sealed waste containers in a designated satellite accumulation area away from general laboratory traffic.

    • Arrange for pickup and disposal by your institution's licensed hazardous waste management service. Do not pour any waste down the drain. [10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.